molecular formula C10H13NO3 B105653 2-Methyl-2-nitro-1-phenyl-1-propanol CAS No. 33687-74-0

2-Methyl-2-nitro-1-phenyl-1-propanol

Cat. No.: B105653
CAS No.: 33687-74-0
M. Wt: 195.21 g/mol
InChI Key: HZYOZOFLFAXDFR-UHFFFAOYSA-N
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Description

2-Methyl-2-nitro-1-phenyl-1-propanol is a nitro alcohol compound that serves as a key synthetic intermediate in organic chemistry research. Its primary research application is as a precursor in multi-step synthesis pathways. Scientific studies have detailed its role as an intermediate in alternative synthetic routes to ephedrine, pseudoephedrine, and related compounds, starting from the common precursors benzaldehyde and nitroethane . The formation of this nitro alcohol occurs via a Henry reaction, a classic carbon-carbon bond-forming process between a nitroalkane and an aldehyde, which is a valuable method for constructing molecules with contiguous functional groups . The compound's structure, featuring both a nitro group and a benzylic alcohol, makes it a versatile building block that can be further functionalized; for instance, reduction of the nitro group can yield the corresponding amino alcohol, which is another important intermediate in pharmaceutical and chemical synthesis . Research into the impurity profiles of synthetic routes involving this compound provides valuable data for forensic chemistry and for ensuring purity in complex organic syntheses . This reagent is intended for use by qualified researchers in controlled laboratory settings to explore synthetic methodologies and develop novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33687-74-0

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-2-nitro-1-phenylpropan-1-ol

InChI

InChI=1S/C10H13NO3/c1-10(2,11(13)14)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3

InChI Key

HZYOZOFLFAXDFR-UHFFFAOYSA-N

SMILES

CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-]

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-]

Other CAS No.

33687-74-0

Synonyms

α-(1-Methyl-1-nitroethyl)benzyl Alcohol;  α-(1-Methyl-1-nitroethyl)benzenemethanol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-nitro-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-nitro-1-phenyl-1-propanol is an organic compound of significant interest primarily due to its role as a key intermediate in the synthesis of phentermine, a widely used appetite suppressant.[1][2] Understanding the physicochemical properties and synthesis of this precursor is crucial for the efficient production and quality control of the final active pharmaceutical ingredient (API). This guide provides a summary of the available technical data on this compound and outlines a probable synthetic route and the biological context of its end-product, phentermine.

Physicochemical Properties

Quantitative experimental data for this compound is scarce in publicly available literature. The following table summarizes the known properties.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[3]
Molecular Weight 195.22 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[3]
Solubility Soluble in dichloromethane (DCM) and ethyl acetate; limited solubility in water.[3][4]
Storage Conditions Store at -20°C[4]
IUPAC Name 2-methyl-2-nitro-1-phenylpropan-1-ol[3]
CAS Number 33687-74-0[3]

Experimental Protocols

Synthesis of this compound via Henry Reaction

Reaction Scheme:

Materials:

  • Benzaldehyde

  • 2-Nitropropane

  • A suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine base like triethylamine)

  • A suitable solvent (e.g., ethanol, methanol, or a solvent-free system)[8]

  • Acid for neutralization (e.g., dilute hydrochloric acid or acetic acid)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Reaction Setup: A solution of benzaldehyde in the chosen solvent is prepared in a reaction vessel equipped with a stirrer and a means of temperature control.

  • Base Addition: The base is added to the reaction mixture. The choice of base and its concentration can influence the reaction rate and yield.[6]

  • Addition of 2-Nitropropane: 2-Nitropropane is added to the mixture, often dropwise, while maintaining a controlled temperature. The reaction can be exothermic.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, the mixture is neutralized with an acid. The product is then extracted into an organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure this compound.

Mandatory Visualization

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound.

G Proposed Synthesis Workflow A Reactants (Benzaldehyde, 2-Nitropropane) B Base-Catalyzed Henry Reaction A->B C Reaction Mixture B->C D Neutralization (Acid Addition) C->D E Aqueous Work-up & Extraction D->E F Crude Product E->F G Purification (Chromatography/Recrystallization) F->G H Pure this compound G->H

A proposed workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

The increased levels of these neurotransmitters in the synaptic cleft are thought to mediate the appetite-suppressing effects of phentermine.[10]

Signaling Pathway of Phentermine

The following diagram illustrates the simplified signaling pathway of phentermine's action on neuronal synapses.

G Simplified Signaling Pathway of Phentermine cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Phentermine C Release of NE & DA A->C Stimulates B Vesicles containing Norepinephrine (NE) & Dopamine (DA) B->C D Increased NE & DA Concentration C->D E NE & DA Receptors D->E F Signal Transduction E->F G Appetite Suppression F->G

A simplified diagram of Phentermine's effect on neurotransmitter release.

Conclusion

This compound is a vital chemical intermediate. While comprehensive physicochemical data is not yet widely published, its synthesis via the Henry reaction provides a viable route for its production. The biological significance of this compound is intrinsically linked to its role as a precursor to phentermine, a well-established therapeutic agent for obesity. Further research into the specific properties and potential biological activities of this compound itself could provide valuable insights for process optimization and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a β-nitro alcohol of significant interest in organic synthesis. The core of this synthesis is the Henry Reaction, a classic carbon-carbon bond-forming reaction. This document details the underlying mechanism, explores experimental protocols, presents relevant quantitative data from analogous reactions, and discusses the critical factors influencing the reaction's outcome. Diagrams generated using Graphviz are provided to illustrate the reaction pathway and experimental workflow, offering a clear and concise visual representation for chemical researchers and drug development professionals.

Introduction

This compound is a β-nitro alcohol synthesized via the base-catalyzed addition of 2-nitropropane to benzaldehyde. This reaction is a specific instance of the broader class of reactions known as the Henry Reaction, or nitroaldol reaction.[1][2] Discovered in 1895 by Louis Henry, this reaction is a fundamental tool in organic chemistry for creating a new carbon-carbon bond and installing versatile functional groups.[2]

The products of the Henry reaction, β-nitro alcohols, are valuable synthetic intermediates.[2] The nitro group can be readily transformed into other functional groups, such as amines (via reduction) or carbonyls (via the Nef reaction), while the hydroxyl group can be oxidized or eliminated.[2] This versatility makes the Henry reaction a key step in the synthesis of various pharmaceuticals and complex organic molecules.[2]

The Core Synthesis Mechanism: The Henry Reaction

The synthesis of this compound from benzaldehyde and 2-nitropropane proceeds via a three-step mechanism. All steps in the Henry reaction are reversible.[2]

  • Deprotonation: The reaction is initiated by a base, which abstracts an acidic α-proton from the 2-nitropropane. This results in the formation of a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is approximately 17, so a sufficiently strong base is required.[2]

  • Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of benzaldehyde. This carbon-carbon bond-forming step creates a new tetrahedral intermediate, a β-nitro alkoxide.[2]

  • Protonation: The β-nitro alkoxide is subsequently protonated by the conjugate acid of the base used in the first step, yielding the final product, this compound.[2]

To prevent the elimination of water from the β-nitro alcohol product to form a nitroalkene, which can occur if acidic protons are available, it is advisable to use only small amounts of base.[1]

Henry_Mechanism Figure 1: The Henry Reaction Mechanism cluster_product Product R1 2-Nitropropane I1 Nitronate Anion (Nucleophile) R1->I1 1. Deprotonation R2 Benzaldehyde I2 β-Nitro Alkoxide Base Base (B:) Conj_Acid Conjugate Acid (BH+) P This compound Experimental_Workflow Figure 2: General Experimental Workflow for Synthesis start Start reactants Combine Benzaldehyde, 2-Nitropropane, and Solvent start->reactants cool Cool Mixture (e.g., 0°C) reactants->cool add_base Slowly Add Base Catalyst (e.g., Triethylamine) cool->add_base react Stir and Monitor Reaction (e.g., via TLC) add_base->react neutralize Neutralize with Dilute Acid react->neutralize extract Extract Product with Organic Solvent neutralize->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify Crude Product (Recrystallization or Chromatography) dry->purify end Obtain Pure Product purify->end Logical_Relationships Figure 3: Factors Influencing Synthesis Outcome Reactants Benzaldehyde + 2-Nitropropane Reaction Henry Reaction Reactants->Reaction Product This compound Reaction->Product Outcomes Reaction Outcomes Reaction->Outcomes Conditions Reaction Conditions Conditions->Reaction Temp Temperature Conditions->Temp Solvent Solvent Conditions->Solvent Catalyst Catalyst / Base Conditions->Catalyst Yield Yield Outcomes->Yield Selectivity Stereoselectivity (Enantioselectivity) Outcomes->Selectivity Purity Purity Outcomes->Purity

References

The Discovery and Enduring Legacy of β-Nitro Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic methodologies of β-nitro alcohols, a pivotal class of compounds in organic chemistry. From their initial discovery in the late 19th century to their modern applications in asymmetric synthesis and drug development, β-nitro alcohols continue to be of significant interest to the scientific community. This document provides a comprehensive overview of the core synthetic reactions, detailed experimental protocols, and the evolution of catalytic systems, with a focus on quantitative data and mechanistic understanding.

The Genesis of a Classic Reaction: The Work of Louis Henry

The history of β-nitro alcohols is inextricably linked to the Henry reaction , also known as the nitroaldol reaction. In 1895, the Belgian chemist Louis Henry reported a novel carbon-carbon bond-forming reaction involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2][3] This discovery, analogous to the aldol reaction discovered 23 years prior, provided a straightforward route to β-nitro alcohols.[1] Henry's seminal work laid the foundation for over a century of research into the synthesis and application of these versatile compounds.[2][4] He recognized the synthetic potential of combining the functionalities of a nitro group and a hydroxyl group in a single molecule.[2]

The initial reaction, as described by Henry, was a simple yet powerful method.[2][3] The acidic nature of the α-protons of nitroalkanes allows for their deprotonation by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon.[1] Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.[5]

The Mechanism of the Henry Reaction

The Henry reaction proceeds through a reversible, three-step mechanism. Understanding this pathway is crucial for controlling the reaction's outcome, particularly in stereoselective synthesis.

Henry_Reaction_Mechanism Nitroalkane R₂CH-NO₂ Nitroalkane Nitronate R₂C=N⁺(O⁻)O⁻ Nitronate Anion Nitroalkane->Nitronate + B⁻ Carbonyl R'R''C=O Aldehyde/Ketone Alkoxide R'R''C(O⁻)-CR₂NO₂ β-Nitro Alkoxide Base B⁻ Base Nitronate->Alkoxide + R'R''C=O Product R'R''C(OH)-CR₂NO₂ β-Nitro Alcohol Alkoxide->Product + HB Conjugate_Acid HB Conjugate Acid

Caption: The general mechanism of the base-catalyzed Henry (nitroaldol) reaction.

Physicochemical Properties of β-Nitro Alcohols

The physical properties of β-nitro alcohols vary depending on their molecular weight and the nature of the substituents. Generally, lower molecular weight β-nitro alcohols are liquids or low-melting solids with some water solubility.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)
2-NitroethanolC₂H₅NO₃91.07-801941.271.445
1-Nitro-2-propanolC₃H₇NO₃105.09----
2-Nitro-1-propanolC₃H₇NO₃105.09-20 (est.)72-74 (1 mmHg)1.185 (25 °C)1.439
2-Nitro-1-phenylethanolC₈H₉NO₃167.1684-85317.21.2541.564

Experimental Protocols

Classical Henry Reaction (Racemic)

This protocol is a general representation of the original base-catalyzed synthesis of β-nitro alcohols.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Nitroalkane (1.0 - 1.5 eq)

  • Base (e.g., NaOH, KOH, Et₃N, DBU; catalytic amount, typically 0.1 eq)

  • Solvent (e.g., Ethanol, Methanol, THF, or solvent-free)

Procedure:

  • To a stirred solution of the aldehyde or ketone in the chosen solvent, add the nitroalkane.

  • Add the base catalyst portion-wise or as a solution in the same solvent at room temperature.

  • The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Shibasaki's Asymmetric Henry Reaction

Masakatsu Shibasaki and his coworkers reported the first catalytic enantioselective Henry reaction in 1992, a significant milestone in the field.[1] This protocol is a representative example of their pioneering work.

Materials:

  • Aldehyde (1.0 eq)

  • Nitromethane (10 eq)

  • Lanthanum-lithium-BINOL complex (LaLi₃(BINOL)₃, LLB) (catalyst, 10 mol%)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the LLB catalyst in anhydrous THF.

  • Cool the solution to the desired temperature (e.g., -40 °C).

  • Add the aldehyde to the catalyst solution and stir for a short period.

  • Add nitromethane dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the enantiomerically enriched β-nitro alcohol by flash column chromatography.

Evolution of Catalysis in the Henry Reaction

The quest for higher yields, better stereoselectivity, and milder reaction conditions has driven the evolution of catalysts for the Henry reaction.

Henry_Catalyst_Evolution Henry_1895 1895: Louis Henry (Basic Catalysis) Shibasaki_1992 1992: Shibasaki (Chiral Metal Catalysts) Henry_1895->Shibasaki_1992 Increased Stereocontrol Organocatalysis Late 1990s - Present: Organocatalysis Shibasaki_1992->Organocatalysis Metal-Free Alternatives Biocatalysis 2000s - Present: Biocatalysis Organocatalysis->Biocatalysis Green Chemistry Approaches

Caption: A timeline illustrating the major advancements in catalysis for the Henry reaction.

Asymmetric Catalysis

The development of asymmetric versions of the Henry reaction has been a major focus of research. Chiral metal complexes, particularly those involving copper, zinc, and rare-earth metals, have proven to be effective catalysts for achieving high enantioselectivities.[1] More recently, organocatalysis has emerged as a powerful, metal-free alternative.

Table of Representative Asymmetric Henry Reaction Catalysts and Their Performance:

Catalyst SystemAldehydeNitroalkaneYield (%)ee (%)Reference
LaLi₃(BINOL)₃BenzaldehydeNitromethane8592Shibasaki et al. (1992)
Cu(II)-BoxBenzaldehydeNitromethane9593Evans et al. (1999)
Cinchona Alkaloid Thiourea4-NitrobenzaldehydeNitromethane9895Deng et al. (2006)
(S)-ProlineCyclohexanecarboxaldehydeNitromethane7599List et al. (2002)
Biocatalysis

In recent years, enzymes have been employed as catalysts for the Henry reaction, offering a green and highly selective approach. Hydroxynitrile lyases (HNLs) and lipases have been shown to catalyze the formation of β-nitro alcohols with excellent enantioselectivity.[1][9]

Alternative Synthetic Routes to β-Nitro Alcohols

While the Henry reaction is the most prominent method for synthesizing β-nitro alcohols, other routes have been developed over the years.

Reduction of α-Nitro Ketones

The reduction of α-nitro ketones provides a direct pathway to β-nitro alcohols. This method is particularly useful for accessing β-nitro alcohols with specific substitution patterns that may be difficult to obtain through the Henry reaction.[10][11]

Nitro_Ketone_Reduction Nitro_Ketone R-C(=O)-CH(R')-NO₂ α-Nitro Ketone Nitro_Alcohol R-CH(OH)-CH(R')-NO₂ β-Nitro Alcohol Nitro_Ketone->Nitro_Alcohol + [H] Reducing_Agent [H] (e.g., NaBH₄, Baker's Yeast)

Caption: Synthesis of β-nitro alcohols via the reduction of α-nitro ketones.

Ring-Opening of Epoxides

The nucleophilic ring-opening of epoxides with a nitrite source, such as sodium nitrite, can also yield β-nitro alcohols. This reaction often proceeds with good regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[12]

Synthetic Utility of β-Nitro Alcohols

The significance of β-nitro alcohols lies in their versatility as synthetic intermediates. The nitro and hydroxyl groups can be readily transformed into a variety of other functional groups, making them valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3]

Key Transformations of β-Nitro Alcohols:

  • Reduction of the nitro group: Leads to the formation of valuable β-amino alcohols.[5]

  • Dehydration: Yields nitroalkenes, which are useful Michael acceptors.[5]

  • Oxidation of the alcohol: Produces α-nitro ketones.[1]

  • Nef reaction: Converts the nitro group into a carbonyl group, forming α-hydroxy ketones or aldehydes.

Conclusion

From its discovery by Louis Henry over a century ago, the synthesis of β-nitro alcohols has evolved into a cornerstone of organic chemistry. The development of sophisticated catalytic systems has enabled chemists to control the stereochemical outcome of the Henry reaction with remarkable precision. The continued exploration of new catalysts, including biocatalysts, and the application of β-nitro alcohols in the synthesis of complex targets ensure that this area of research will remain vibrant and impactful for years to come. This guide has provided a comprehensive overview of the historical context, mechanistic details, and practical applications of β-nitro alcohol synthesis, offering a valuable resource for researchers and professionals in the chemical sciences.

References

Spectroscopic and Synthetic Profile of 2-Methyl-2-nitro-1-phenyl-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-nitro-1-phenyl-1-propanol is a nitro alcohol whose structural features, combining a phenyl ring, a tertiary nitro group, and a secondary alcohol, make it a compound of interest in synthetic organic chemistry and potentially for biological applications. As with many nitro compounds, it can serve as a versatile intermediate for the synthesis of various other functional groups. This technical guide provides a detailed overview of the probable synthetic methodology for this compound and an analysis of its expected spectroscopic characteristics (NMR, IR, MS), based on established chemical principles and data from structurally related molecules.

Predicted Spectroscopic Data

Due to a lack of readily available experimental data for this compound in scientific literature and databases, the following spectroscopic data are predicted based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.30 - 7.45Multiplet5HAromatic protons (C₆H₅)
~ 5.10Singlet1HMethine proton (-CH(OH)-)
~ 2.50Broad Singlet1HHydroxyl proton (-OH)
~ 1.60Singlet3HMethyl protons (-CH₃)
~ 1.55Singlet3HMethyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 140Quaternary aromatic carbon (C-ipso)
~ 128 - 129Aromatic carbons (-CH)
~ 126Aromatic carbons (-CH)
~ 90Quaternary carbon (-C(NO₂)(CH₃)₂)
~ 75Methine carbon (-CH(OH)-)
~ 24Methyl carbon (-CH₃)
~ 22Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
~ 3400 (broad)O-HAlcohol, hydrogen-bonded
~ 3030C-HAromatic C-H stretch
~ 2980, 2940C-HAliphatic C-H stretch
~ 1545 (strong)N=OAsymmetric stretch of NO₂ group
~ 1375 (strong)N=OSymmetric stretch of NO₂ group
~ 1495, 1450C=CAromatic ring skeletal vibrations
~ 1050C-OAlcohol C-O stretch
~ 700, 760C-HAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Major Mass Spectrometry Fragmentation Peaks (Electron Ionization)

m/zProposed Fragment
[M]+ (not observed)Molecular Ion
107[C₆H₅CHOH]⁺
105[C₆H₅CO]⁺
79[C₆H₅]⁺
77[C₆H₅]⁺

Experimental Protocols

The synthesis of this compound would most likely be achieved via a Henry reaction (also known as a nitroaldol reaction). This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.

Synthesis via Henry Reaction

The logical synthetic route involves the reaction of benzaldehyde with 2-nitropropane in the presence of a suitable base.

Reaction: Benzaldehyde + 2-Nitropropane → this compound

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-nitropropane (1.2 equivalents) and a suitable solvent such as methanol or ethanol.

  • Base Addition: Cool the flask in an ice bath. Slowly add a solution of a base, such as sodium hydroxide or potassium hydroxide (catalytic amount, e.g., 0.1 equivalents), dissolved in the same solvent.

  • Aldehyde Addition: Once the base is added, slowly add benzaldehyde (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until it is slightly acidic.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Henry Reaction Purification Column Chromatography Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Visualization of Key Relationships

Fragmentation Pattern in Mass Spectrometry

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization (EI) conditions. The molecular ion is often unstable for such compounds and may not be observed.

Mass_Spec_Fragmentation cluster_mol cluster_frags Molecule [C₆H₅CH(OH)C(NO₂)(CH₃)₂]⁺˙ (Molecular Ion, likely unobserved) Frag1 [C₆H₅CHOH]⁺ m/z = 107 Molecule->Frag1 α-cleavage Frag2 [C₆H₅CO]⁺ m/z = 105 Frag1->Frag2 - H₂ Frag3 [C₆H₅]⁺ m/z = 77 Frag2->Frag3 - CO

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

An In-depth Technical Guide on 2-Methyl-2-nitro-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 33687-74-0

This technical guide provides a comprehensive overview of 2-Methyl-2-nitro-1-phenyl-1-propanol, a key chemical intermediate. Given the limited availability of in-depth public data on this specific compound, this document focuses on its crucial role in the synthesis of the well-known pharmaceutical agent, Phentermine. The guide summarizes its known properties, outlines its synthetic pathway, and provides context for its application in drug development.

Core Compound Properties

This compound, with the Chemical Abstracts Service (CAS) number 33687-74-0, is an organic compound with the molecular formula C₁₀H₁₃NO₃. While detailed experimental data on its physical and chemical properties are scarce in publicly accessible literature, its structural features provide insight into its characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource/Method
CAS Number 33687-74-0Chemical Abstracts Service
Molecular Formula C₁₀H₁₃NO₃-
Molecular Weight 195.21 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents.Inferred from chemical structure
Key Functional Groups Hydroxyl (-OH), Nitro (-NO₂), Phenyl (C₆H₅)Structural Analysis

Role as a Synthetic Intermediate

The primary significance of this compound lies in its function as a direct precursor in one of the established synthetic routes to Phentermine[1][2]. Phentermine is a widely recognized appetite suppressant used in the management of obesity.

The synthesis of Phentermine from benzaldehyde and 2-nitropropane proceeds through the formation of this compound. This intermediate is subsequently reduced to the corresponding amine to yield the final active pharmaceutical ingredient.

Experimental Protocols

General Synthetic Pathway:

The reaction involves the base-catalyzed condensation of benzaldehyde and 2-nitropropane. A suitable base deprotonates the α-carbon of 2-nitropropane, creating a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form the nitroalkoxide. Subsequent protonation yields this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate cluster_product Final Product Benzaldehyde Benzaldehyde Reaction Henry Reaction (Base Catalyzed) Benzaldehyde->Reaction Nitropropane 2-Nitropropane Nitropropane->Reaction Intermediate This compound Reaction->Intermediate Reduction Reduction Intermediate->Reduction Phentermine Phentermine Reduction->Phentermine

References

stereochemistry of 2-Methyl-2-nitro-1-phenyl-1-propanol.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stereochemistry of 2-Methyl-2-nitro-1-phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the Due to a lack of extensive direct literature on this specific molecule, this guide extrapolates information from closely related analogs and fundamental principles of organic chemistry. It covers the core stereochemical features, potential synthetic pathways, and strategies for the resolution of its stereoisomers. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, where precise stereochemical control is paramount.

Stereochemical Analysis

This compound possesses a single stereocenter at the first carbon (C1) of the propanol backbone. This carbon is bonded to four distinct substituents: a hydroxyl group (-OH), a phenyl group (-C₆H₅), a hydrogen atom (-H), and a 2-methyl-2-nitropropyl group (-C(CH₃)₂(NO₂)). The presence of this single chiral center means that the molecule can exist as a pair of enantiomers: (R)-2-Methyl-2-nitro-1-phenyl-1-propanol and (S)-2-Methyl-2-nitro-1-phenyl-1-propanol. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. The second carbon (C2) is not a stereocenter as it is bonded to two identical methyl groups.

cluster_R (R)-2-Methyl-2-nitro-1-phenyl-1-propanol cluster_S (S)-2-Methyl-2-nitro-1-phenyl-1-propanol R_C1 C1 R_OH HO R_C1->R_OH R_H H R_C1->R_H R_Ph Ph R_C1->R_Ph R_C2_group C(CH₃)₂(NO₂) R_C1->R_C2_group R_C2 C2 S_C1 C1 S_OH HO S_C1->S_OH S_H H S_C1->S_H S_Ph Ph S_C1->S_Ph S_C2_group C(CH₃)₂(NO₂) S_C1->S_C2_group S_C2 C2 mirror Mirror Plane cluster_R cluster_R cluster_S cluster_S

Caption: Enantiomeric pair of this compound.

Potential Synthetic Pathways

The most probable synthetic route to this compound is through a Henry reaction (nitroaldol reaction). This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. In this case, benzaldehyde would react with 2-nitropropane.

Reaction: Benzaldehyde + 2-Nitropropane → this compound

This reaction typically yields a racemic mixture of the (R) and (S) enantiomers. To achieve stereoselectivity, an asymmetric synthesis approach would be necessary, employing a chiral catalyst.

cluster_reactants Reactants benzaldehyde Benzaldehyde catalyst Base Catalyst (e.g., Triethylamine) benzaldehyde->catalyst nitropropane 2-Nitropropane nitropropane->catalyst product Racemic this compound catalyst->product

Caption: Proposed synthesis via the Henry reaction.

Strategies for Stereoisomer Resolution

Given that the standard synthesis is likely to produce a racemic mixture, the separation of the enantiomers is crucial for many applications, particularly in drug development. Several methods can be employed for this chiral resolution.

Diastereomeric Salt Formation and Fractional Crystallization

A classic and often industrially scalable method involves the conversion of the enantiomeric mixture into a pair of diastereomeric salts. This is achieved by reacting the racemic alcohol with a chiral resolving agent. Since this compound is an alcohol, it would first need to be derivatized to introduce an acidic functional group, for example, by reaction with phthalic anhydride to form a hemiphthalate ester. This introduces a carboxylic acid moiety, which can then form salts with a chiral base (e.g., brucine, strychnine, or a chiral amine). The resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

racemic_alcohol Racemic Alcohol (R/S) derivatization Derivatization (e.g., with Phthalic Anhydride) racemic_alcohol->derivatization racemic_acid Racemic Acid Derivative derivatization->racemic_acid diastereomeric_salts Diastereomeric Salts (R-acid, R-base) & (S-acid, R-base) racemic_acid->diastereomeric_salts chiral_base Chiral Base (Resolving Agent) chiral_base->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization separated_salts Separated Diastereomeric Salts fractional_crystallization->separated_salts acidification Acidification separated_salts->acidification enantiomers Pure Enantiomers (R) and (S) acidification->enantiomers

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-performance liquid chromatography (HPLC) with a chiral column is a common approach. The choice of the CSP and the mobile phase is critical for achieving good separation.

Data Presentation

Table 1: Physicochemical Properties of Enantiomers

Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Melting Point (°C)Expected to be identicalExpected to be identicalMay differ
Boiling Point (°C)Expected to be identicalExpected to be identicalMay differ
Specific Rotation [α]Expected to be equal and oppositeExpected to be equal and opposite0
SolubilityExpected to be identicalExpected to be identicalMay differ

Table 2: Example of Chiral HPLC Resolution Data

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (%)
(R)-EnantiomertR500
(S)-EnantiomertS500
Hypothetical resolved sample
(R)-EnantiomertR9998
(S)-EnantiomertS1

Experimental Protocols

The following are generalized experimental protocols that could be adapted for the synthesis and resolution of this compound, based on standard laboratory procedures for similar compounds.

Synthesis of Racemic this compound
  • Reaction Setup: To a stirred solution of benzaldehyde (1.0 equivalent) and 2-nitropropane (1.2 equivalents) in a suitable solvent (e.g., isopropanol) at 0°C, add a catalytic amount of a base (e.g., triethylamine, 0.1 equivalents) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the racemic this compound.

Chiral Resolution by HPLC
  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), adjusted as necessary to achieve optimal separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Procedure: Dissolve a small amount of the racemic mixture in the mobile phase and inject it into the HPLC system. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Conclusion

The stereochemistry of this compound is defined by a single chiral center, giving rise to a pair of enantiomers. While direct experimental data is sparse, established synthetic and resolution methodologies, such as the Henry reaction and chiral chromatography, provide a clear path for the preparation and separation of its stereoisomers. For drug development and other applications requiring stereopure compounds, a thorough investigation and application of these techniques are essential. This guide provides a foundational framework for such endeavors.

The Uncharted Potential: A Technical Guide to the Biological Activity of Substituted Nitro Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group into an alcohol moiety creates a class of compounds known as nitro alcohols, which have garnered increasing interest in medicinal chemistry. The unique electronic properties of the nitro group, combined with the hydrogen-bonding capability of the hydroxyl group, confer a diverse range of biological activities upon these molecules. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of substituted nitro alcohols, with a focus on their antimicrobial and cytotoxic properties. It aims to serve as a resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Synthesis of Substituted Nitro Alcohols

The primary and most versatile method for the synthesis of β-nitro alcohols is the Henry reaction , also known as the nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base.[1] The versatility of the Henry reaction allows for the introduction of a wide array of substituents on both the alcohol and nitro-bearing carbons, leading to a vast library of structurally diverse substituted nitro alcohols.[2][3]

The general workflow for the synthesis of substituted β-nitro alcohols via the Henry reaction can be visualized as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Nitroalkane (R1-CH2NO2) Nitroalkane (R1-CH2NO2) Product β-Nitro Alcohol Nitroalkane (R1-CH2NO2)->Product Aldehyde/Ketone (R2-CHO / R2-CO-R3) Aldehyde/Ketone (R2-CHO / R2-CO-R3) Aldehyde/Ketone (R2-CHO / R2-CO-R3)->Product Base Base Base->Product

Figure 1: General workflow of the Henry (nitroaldol) reaction.

Antimicrobial Activity

Substituted nitro alcohols have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The nitro group is considered a key pharmacophore, and its reduction within the microbial cell is believed to be a crucial step in its mechanism of action.[4]

Quantitative Data on Antimicrobial Activity
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Halogenated Nitro DerivativesStaphylococcus aureus15.6–62.5[4]
Halogenated Nitro DerivativesCandida sp.15.6–500[4]
5-NitrophenantrolineMycobacterium tuberculosis0.78 (µM)[4]
Nitrotriazole DerivativeCandida krusei1 (µM)[4]
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11 (µM)[5]
3,4-dimethoxy-β-nitrostyrene derivativesCandida albicans32-128[6]
6-chloro-8-nitroflavoneE. faecalis, S. aureus, E. coli, C. albicans- (Strong inhibition)[7]
5-nitrofuran-isatin hybrid 6Methicillin-resistant Staphylococcus aureus1[8]
5-nitrofuran-isatin hybrid 5Methicillin-resistant Staphylococcus aureus8[8]

Note: The activity of nitro compounds can be significantly influenced by the nature and position of substituents on the molecule. For instance, the presence of halogens and the position of the nitro group have been shown to be critical for antimicrobial efficacy.[4][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of substituted nitro alcohols using the broth microdilution method.

Objective: To determine the lowest concentration of a substituted nitro alcohol that inhibits the visible growth of a specific microorganism.

Materials:

  • Substituted nitro alcohol compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the substituted nitro alcohol compounds in the broth medium in the wells of a 96-well plate. The concentration range should be chosen based on preliminary screening.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well with a known antimicrobial agent, a negative control well with only broth and inoculum (to ensure microbial growth), and a sterility control well with only broth.

  • Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the plates for turbidity or use a microplate reader to measure absorbance. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

G Start Start Prepare Standardized Inoculum Prepare Standardized Inoculum Start->Prepare Standardized Inoculum Serial Dilution of Nitro Alcohol Serial Dilution of Nitro Alcohol Prepare Standardized Inoculum->Serial Dilution of Nitro Alcohol Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of Nitro Alcohol->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Figure 2: Workflow for MIC determination via broth microdilution.

Cytotoxic Activity

In addition to their antimicrobial properties, substituted nitro alcohols have been investigated for their potential as anticancer agents. Their cytotoxic effects are often attributed to the induction of oxidative stress and DNA damage within cancer cells.

Quantitative Data on Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic potential of a compound. The following table summarizes some of the reported IC50 values for nitro-containing compounds, including some nitro alcohols and their derivatives.

Compound/DerivativeCell LineIC50Reference
5-nitrofuran-isatin hybrid 3Human colon cancer (HCT 116)1.62 µM[8]
5-nitrofuran-isatin hybrids 2, 5-7Human colon cancer (HCT 116)1.62-8.8 µM[8]
Nitroaromatic Compound 14MDA-MB-231 (Breast Cancer)0.68 ± 0.04 µM[10]
Nitroaromatic Compound 14K-562 (Leukemia)0.78 ± 0.03 µM[10]
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyreneHCT116 (Colorectal Cancer)1.15 ± 0.15 µg/mL[11]
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyreneSW480 (Colorectal Cancer)1.57 ± 0.06 µg/mL[11]
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyreneSW620 (Colorectal Cancer)1.51 ± 0.02 µg/mL[11]
4-O-benzoyl-3-methoxy-β-nitrostyrene derivative 19Human cancer cell lineNo significant cytotoxicity (up to 20 µM)[12]
4-O-benzoyl-3-methoxy-β-nitrostyrene derivative 24Human cancer cell lineNo significant cytotoxicity (up to 20 µM)[12]

Note: The cytotoxic activity is highly dependent on the specific chemical structure of the nitro alcohol and the cancer cell line being tested. Structure-activity relationship (SAR) studies have indicated that the position of the nitro group and the nature of other substituents play a crucial role in determining the anticancer potency.[13]

Experimental Protocol: Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and, conversely, cytotoxicity.

Objective: To determine the concentration of a substituted nitro alcohol that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Substituted nitro alcohol compounds

  • Cancer cell line

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted nitro alcohol compounds. Include a vehicle control (solvent only) and a positive control (known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Treat with Nitro Alcohol Treat with Nitro Alcohol Seed Cells in 96-well Plate->Treat with Nitro Alcohol Incubate Incubate Treat with Nitro Alcohol->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate with MTT Incubate with MTT Add MTT Reagent->Incubate with MTT Add Solubilization Solution Add Solubilization Solution Incubate with MTT->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Figure 3: Workflow for cytotoxicity assessment using the MTT assay.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of substituted nitro alcohols are believed to stem primarily from the reactivity of the nitro group. A common proposed mechanism involves the intracellular reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS).[4] These reactive species can then interact with and damage critical cellular macromolecules, including DNA, leading to cell death.

G Nitro_Alcohol Substituted Nitro Alcohol Cellular_Reduction Intracellular Reduction Nitro_Alcohol->Cellular_Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Cellular_Reduction->Reactive_Intermediates ROS Reactive Oxygen Species (ROS) Cellular_Reduction->ROS Macromolecule_Damage Damage to DNA, Proteins, Lipids Reactive_Intermediates->Macromolecule_Damage ROS->Macromolecule_Damage Cell_Death Apoptosis / Necrosis Macromolecule_Damage->Cell_Death

Figure 4: Proposed general mechanism of action for nitro compounds.

While the direct modulation of specific signaling pathways by substituted nitro alcohols is an area of ongoing research, evidence suggests potential involvement of several key pathways based on the known effects of nitro compounds and oxidative stress:

  • Apoptosis Pathways: The induction of DNA damage and mitochondrial dysfunction by ROS can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, leading to programmed cell death.[11]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of various MAPK pathways, including JNK and p38, which can promote apoptosis.[14]

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival. While its role in the context of substituted nitro alcohols is not well-defined, it is known to be modulated by oxidative stress and can influence the cellular response to damage.[15]

Further investigation is required to elucidate the precise signaling cascades that are directly targeted by substituted nitro alcohols and to understand how different substituents influence these interactions.

Conclusion and Future Directions

Substituted nitro alcohols represent a promising class of compounds with demonstrable antimicrobial and cytotoxic potential. The ease of their synthesis through the Henry reaction allows for the generation of diverse chemical libraries for biological screening. While the general mechanism of action is thought to involve the reductive activation of the nitro group and subsequent oxidative stress, the specific molecular targets and signaling pathways remain to be fully elucidated.

Future research in this area should focus on:

  • Systematic SAR studies: The synthesis and biological evaluation of a broad range of substituted nitro alcohols to establish clear structure-activity relationships.

  • Mechanism of action studies: In-depth investigations to identify the specific cellular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and toxicity studies: Evaluation of the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

A deeper understanding of the biological activity of substituted nitro alcohols will undoubtedly pave the way for the development of novel and effective therapeutic agents for a variety of diseases.

References

Solubility Profile of 2-Methyl-2-nitro-1-phenyl-1-propanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2-nitro-1-phenyl-1-propanol (CAS Number: 33687-74-0). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on qualitative solubility information, predicted solubility based on structural analysis, and detailed, adaptable experimental protocols for determining its solubility profile in a laboratory setting.

Introduction

This compound is a nitroalcohol derivative that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, formulation, and various applications in research and drug development. This guide aims to provide a foundational understanding of its solubility and the methodologies to quantify it.

Predicted Solubility Profile

Based on the molecular structure of this compound, which contains a polar hydroxyl (-OH) group, a polar nitro (-NO2) group, a nonpolar phenyl group, and methyl groups, a qualitative solubility profile can be predicted based on the "like dissolves like" principle. The presence of polar functional groups suggests solubility in polar organic solvents, while the phenyl and alkyl groups indicate potential solubility in less polar and nonpolar solvents.

A general expectation is that the compound is soluble in organic solvents.[1]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl group of the solute can form hydrogen bonds with the solvent.
Polar Aprotic Acetone, AcetonitrileSolubleThe polar nitro and hydroxyl groups can interact with the polar aprotic solvent through dipole-dipole interactions.
Ethers Diethyl ether, THFModerately SolubleThe ether oxygen can act as a hydrogen bond acceptor for the solute's hydroxyl group.
Halogenated DichloromethaneModerately SolubleThe compound's polarity allows for interaction with the moderately polar halogenated solvent.
Aromatic Toluene, BenzeneSparingly SolubleThe phenyl group of the solute can interact with the aromatic solvent via π-stacking, but the polar groups may limit high solubility.
Nonpolar Hexane, CyclohexaneSparingly SolubleThe nonpolar alkyl and phenyl parts of the molecule will interact with the nonpolar solvent, but the polar groups will hinder solubility.

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols that can be adapted to quantitatively determine the solubility of this compound in various organic solvents.

This is a standard method for determining equilibrium solubility.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Once equilibrium is reached, allow the vial to stand undisturbed for several hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

  • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

  • Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

  • Calculate the solubility in terms of g/100 mL or other desired units.

This method is suitable if the compound has a chromophore that allows for UV-Vis spectroscopic analysis.

Materials:

  • Same as the Gravimetric Method, plus:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a calibration curve by dissolving known concentrations of this compound in the solvent of interest and measuring their absorbance at the wavelength of maximum absorbance (λmax).

  • Follow steps 1-5 of the Gravimetric Method to prepare a saturated solution.

  • Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.

  • Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of an organic compound.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric cluster_spectroscopic Spectroscopic start Start add_excess Add excess solute to solvent start->add_excess shake Agitate at constant temperature add_excess->shake settle Allow excess solid to settle shake->settle filter Filter supernatant settle->filter analysis_choice Choose Method filter->analysis_choice evaporate Evaporate solvent analysis_choice->evaporate Gravimetric dilute Dilute sample analysis_choice->dilute Spectroscopic weigh Weigh residue evaporate->weigh calculate_g Calculate solubility weigh->calculate_g measure_abs Measure absorbance dilute->measure_abs calculate_s Calculate solubility from calibration curve measure_abs->calculate_s

Caption: Experimental workflow for solubility determination.

logical_relationship cluster_polar Polar Moieties cluster_nonpolar Nonpolar Moieties compound This compound hydroxyl Hydroxyl Group (-OH) compound->hydroxyl nitro Nitro Group (-NO2) compound->nitro phenyl Phenyl Group compound->phenyl methyl Methyl Groups (-CH3) compound->methyl solubility_polar Solubility in Polar Solvents (e.g., Alcohols, Acetone) hydroxyl->solubility_polar promotes nitro->solubility_polar promotes solubility_nonpolar Solubility in Nonpolar Solvents (e.g., Hexane, Toluene) phenyl->solubility_nonpolar promotes methyl->solubility_nonpolar promotes

Caption: Structural influence on solubility.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol via Henry Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] This reaction is of significant interest in medicinal chemistry and drug development as the resulting β-nitro alcohols are valuable intermediates that can be readily converted into other important functional groups, such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[2]

This document provides detailed protocols and application notes for the synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol, a specific β-nitro alcohol, through the Henry reaction between benzaldehyde and 2-nitropropane. The reaction presents unique challenges due to the steric hindrance of the tertiary nitroalkane, which can affect reaction rates and yields. These notes offer insights into various catalytic systems and reaction conditions to optimize this transformation.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Benzaldehyde + 2-Nitropropane → this compound

The reaction creates two adjacent stereocenters, leading to the potential formation of diastereomeric products (syn and anti). The control of this diastereoselectivity is a key aspect of the synthesis.

Reaction Mechanism and Experimental Workflow

The Henry reaction proceeds via a base-catalyzed mechanism. The workflow involves the careful mixing of reactants and catalyst, followed by reaction monitoring, workup, and purification.

Henry_Reaction_Mechanism cluster_mechanism Reaction Mechanism Nitroalkane 2-Nitropropane Nitronate Nitronate Ion (Nucleophile) Nitroalkane->Nitronate Deprotonation Base Base (B:) Benzaldehyde Benzaldehyde Nitronate->Benzaldehyde Nucleophilic Attack Alkoxide β-Nitro Alkoxide Intermediate Benzaldehyde->Alkoxide Product This compound Alkoxide->Product Protonation Protonation Protonation (BH)

Caption: General mechanism of the base-catalyzed Henry reaction.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Setup Reaction Setup: Combine Benzaldehyde, 2-Nitropropane, Catalyst, and Solvent Start->Setup Reaction Stir at Controlled Temperature Setup->Reaction Monitor Monitor Reaction (TLC/GC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, IR, MS Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the Henry reaction.

Experimental Protocols

While the reaction between benzaldehyde and the sterically hindered 2-nitropropane can be challenging, often requiring specific catalysts or conditions, a general protocol using a heterogeneous base catalyst is provided below. One study noted that under their solvent-free conditions, the reaction between benzaldehyde and 2-nitropropane did not yield any product, highlighting the importance of optimizing reaction conditions.[3]

Protocol 1: Heterogeneous Catalysis using a Layered Double Hydroxide (LDH)

This protocol is adapted from procedures using solid base catalysts for the Henry reaction.[2][4] LDHs are effective as they are easily separable from the reaction mixture.

Materials:

  • Benzaldehyde (10 mmol, 1.02 mL)

  • 2-Nitropropane (12 mmol, 1.07 mL)

  • Calcined Cu:Mg:Al (2:1:1) Layered Double Hydroxide (LDH) catalyst (0.5 g)

  • Ethanol (20 mL)

  • TLC plates (Silica gel 60 F254)

  • Ethyl acetate/Hexane mixture for TLC

  • Anhydrous Magnesium Sulfate

  • Round bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol), 2-nitropropane (12 mmol), and ethanol (20 mL).

  • Add the calcined LDH catalyst (0.5 g) to the mixture.

  • Attach a reflux condenser and heat the mixture to 50°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour using an appropriate eluent (e.g., 20% ethyl acetate in hexane).

  • Upon completion (disappearance of the limiting reagent, benzaldehyde), cool the reaction mixture to room temperature.

  • Remove the catalyst by filtration, washing the solid with small portions of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data

Specific quantitative data for the reaction of benzaldehyde with 2-nitropropane is scarce in the literature. However, data from reactions with less hindered nitroalkanes like nitromethane and nitroethane can provide valuable insights for optimization.

Table 1: Henry Reaction of Benzaldehyde and Nitroethane under Various Conditions
CatalystBaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Reference
PS-BEMP (5 mol%)-Solvent-free30157238:62[3]
Cu(I)-[H₄]salen-Toluene-2024HighStrongly syn-selective[5]
Nd/Na/amide complex-THF-4072HighStrongly anti-selective[5]
Table 2: Henry Reaction of Benzaldehyde and Nitromethane with Solid Base Catalysts[2][4]
Catalyst (0.5 g)MethodTemp (°C)TimeYield (%)
Uncalcined HT-SolgelConventional60300-480 min~63
Uncalcined HT-SolgelMicrowave (350W)1204-6.5 min~87
Calcined Cu:Mg:Al (1:2:1)Conventional50180 min71
Calcined Cu:Mg:Al (1:2:1)Microwave (350W)1203-4 min94
Calcined Cu:Al (3:1)Conventional50120 min80
Calcined Cu:Al (3:1)Microwave (350W)1201.5-2 min99

Product Characterization

The final product, this compound, should be characterized to confirm its structure and purity.

  • Appearance: Typically a colorless to pale yellow oil or a low-melting solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the benzylic proton (CH-OH) around 5.0-5.5 ppm, multiplets for the aromatic protons in the range of 7.2-7.5 ppm, a broad singlet for the hydroxyl proton (which can be exchanged with D₂O), and two singlets for the two methyl groups (C(CH₃)₂). The exact chemical shifts of the methyl groups may differ slightly depending on the diastereomer.

    • ¹³C NMR: Characteristic peaks would be observed for the benzylic carbon (C-OH), the quaternary carbon bearing the nitro group (C-NO₂), the aromatic carbons, and the two methyl carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the hydroxyl group (broad, ~3400 cm⁻¹), the aromatic C-H bonds (~3000-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (~1550 cm⁻¹ and ~1370 cm⁻¹, respectively).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) or related fragments, confirming the molecular weight of the product.

Conclusion

The synthesis of this compound via the Henry reaction is a feasible but potentially challenging transformation due to the steric hindrance of 2-nitropropane. The choice of catalyst and reaction conditions, such as temperature and solvent, is critical to achieving good yields. Heterogeneous catalysts offer the advantage of easy separation, while microwave-assisted synthesis can significantly reduce reaction times.[2] For applications requiring stereochemical control, the use of chiral catalysts is necessary to influence the diastereoselectivity of the reaction.[5] The protocols and data presented here serve as a comprehensive guide for researchers to develop and optimize this important synthetic route.

References

Catalytic Asymmetric Synthesis of Nitro Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic asymmetric synthesis of β-nitro alcohols via the Henry (nitroaldol) reaction stands as a cornerstone of modern organic chemistry, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. These products are versatile intermediates, readily transformed into other key functional groups such as β-amino alcohols and α-hydroxy carboxylic acids. This document provides detailed application notes and experimental protocols for several effective catalytic systems.

Introduction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[1] The development of asymmetric versions of this reaction has been a significant area of research, leading to a variety of highly efficient catalytic systems.[2] These systems typically employ a chiral catalyst to control the stereochemical outcome of the reaction, yielding β-nitro alcohols with high enantiomeric and diastereomeric purity.

Catalytic systems for the asymmetric Henry reaction can be broadly categorized into two main classes: metal-based catalysts and organocatalysts.[3] Metal-based catalysts often involve a chiral ligand coordinating to a metal center, such as copper, zinc, or lanthanides, which then activates the substrates and orchestrates the stereoselective bond formation.[4][5] Organocatalysts, on the other hand, are metal-free small molecules, such as cinchona alkaloids or bifunctional thioureas, that promote the reaction through non-covalent interactions.[6]

This document outlines protocols for several prominent catalytic systems, accompanied by data on their performance and visual representations of the experimental workflows.

Data Presentation: Performance of Various Catalytic Systems

The following tables summarize the performance of different catalytic systems in the asymmetric Henry reaction, providing a comparative overview of their efficacy in terms of yield, enantiomeric excess (ee), and diastereomeric ratio (dr).

Table 1: Copper-Catalyzed Asymmetric Henry Reaction

Catalyst/LigandAldehydeNitroalkaneSolventTemp (°C)Time (h)Yield (%)ee (%)dr (syn:anti)Reference
Cu(OAc)₂ / Chiral DiamineBenzaldehydeNitromethaneEtOHrt24>9994.6-[7]
Cu(OTf)₂ / Bis(oxazoline)Ethyl 2-oxo-2-phenylacetateNitromethaneTHF-20249582 (S)-[5]
CuI / H₂L4-NitrobenzaldehydeNitromethaneTHF0129990-92-[8]
Cu(OAc)₂ / Bis(β-amino alcohol)4-ChlorobenzaldehydeNitromethaneEtOHrt249994.6-[7]
Cu(II) / Chiral Tridentate LigandVarious AromaticNitromethaneVariousrt16up to 94up to 94-[9]

Table 2: Zinc-Catalyzed Asymmetric Henry Reaction

Catalyst/LigandAldehydeNitroalkaneSolventTemp (°C)Time (h)Yield (%)ee (%)dr (syn:anti)Reference
Et₂Zn / Bis(oxazoline)Ethyl 2-oxo-2-phenylacetateNitromethaneTHF-20249285 (R)-[5]
Zn(OTf)₂ / N-methylephedrineBenzaldehydeNitromethaneCH₂Cl₂rt488592-[4][10]

Table 3: Lanthanide-Catalyzed Asymmetric Henry Reaction

Catalyst/LigandAldehydeNitroalkaneSolventTemp (°C)Time (h)Yield (%)ee (%)dr (syn:anti)Reference
La/Li Polymetallic ComplexAliphatic AldehydesNitroalkanesTHF-50 to -30~120HighHighHigh (syn)[11]
Nd/Na/Amide ComplexBenzaldehydesNitroethaneTHF-4043-115HighModerateGood (anti)[12]

Table 4: Organocatalyzed Asymmetric Henry Reaction

CatalystAldehydeNitroalkaneSolventTemp (°C)Time (h)Yield (%)ee (%)dr (syn:anti)Reference
Cinchona Alkaloidα-KetoestersNitromethaneToluene-78489594-[6]
Guanidine-Thioureaα-KetoestersNitromethaneToluene-20729899-[6]
Quinine DerivativesAromatic AldehydesNitromethaneToluene-50729090-[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the tables above. These protocols are intended to serve as a guide for researchers. Optimization may be required for different substrates.

Protocol 1: Copper-Catalyzed Asymmetric Henry Reaction using a Chiral Bis(β-Amino Alcohol) Ligand[7]

This protocol describes the in situ generation of a chiral copper catalyst for the asymmetric addition of nitromethane to aromatic aldehydes.

Materials:

  • Chiral thiophene-2,5-bis(β-amino alcohol) ligand (e.g., L4 as described in the reference)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Substituted aromatic aldehyde

  • Nitromethane

  • Ethanol (EtOH)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the chiral bis(β-amino alcohol) ligand (0.03 mmol, 20 mol%).

  • Add Cu(OAc)₂·H₂O (0.03 mmol, 20 mol%) to the flask.

  • Add ethanol (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.

  • To this solution, add the aromatic aldehyde (0.15 mmol, 1.0 equiv).

  • Finally, add nitromethane (0.75 mmol, 5.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-nitro alcohol.

  • Determine the yield and analyze the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Zinc-Catalyzed Asymmetric Henry Reaction with a Bis(oxazoline) Ligand[5]

This protocol details the use of a diethylzinc-bis(oxazoline) complex for the enantioselective Henry reaction of α-keto esters.

Materials:

  • C₂-symmetric tridentate bis(oxazoline) ligand

  • Diethylzinc (Et₂Zn) solution in hexanes

  • α-keto ester (e.g., ethyl 2-oxo-2-phenylacetate)

  • Nitromethane

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and stirring equipment under an inert atmosphere

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the bis(oxazoline) ligand (0.022 mmol, 1.1 equiv relative to Et₂Zn) in anhydrous THF (1.0 mL).

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc (1.0 M in hexanes, 0.02 mmol, 10 mol%) to the ligand solution.

  • Stir the mixture at 0 °C for 30 minutes to preform the catalyst complex.

  • Cool the reaction mixture to -20 °C.

  • Add the α-keto ester (0.2 mmol, 1.0 equiv) to the catalyst solution.

  • Add nitromethane (1.0 mmol, 5.0 equiv) dropwise.

  • Stir the reaction at -20 °C for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (2 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to yield the chiral β-nitro alcohol.

  • Determine the yield and measure the enantiomeric excess using chiral HPLC.

Protocol 3: Organocatalyzed Asymmetric Henry Reaction using a Cinchona Alkaloid Derivative[6]

This protocol describes an organocatalytic approach to the enantioselective addition of nitromethane to α-ketoesters.

Materials:

  • C6′-OH cinchona alkaloid catalyst (e.g., a quinine or quinidine derivative)

  • α-ketoester

  • Nitromethane

  • Toluene, anhydrous

  • Standard laboratory glassware and stirring equipment under an inert atmosphere

Procedure:

  • To a flame-dried reaction tube under an argon atmosphere, add the cinchona alkaloid catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (0.5 mL).

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Add the α-ketoester (0.2 mmol, 1.0 equiv).

  • Add nitromethane (0.4 mmol, 2.0 equiv).

  • Stir the reaction mixture vigorously at -78 °C for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent mixture (e.g., hexane/ethyl acetate) to isolate the product.

  • Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Mandatory Visualizations

The following diagrams illustrate the general workflow and key relationships in the catalytic asymmetric synthesis of nitro alcohols.

general_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Henry Reaction cluster_analysis Workup & Analysis ligand Chiral Ligand catalyst Active Chiral Catalyst ligand->catalyst metal Metal Precursor metal->catalyst product Chiral Nitro Alcohol catalyst->product Catalysis aldehyde Aldehyde/Ketone aldehyde->product nitroalkane Nitroalkane nitroalkane->product purification Purification (Chromatography) product->purification analysis Analysis (Yield, ee, dr) purification->analysis

Caption: General workflow for catalytic asymmetric Henry reaction.

catalytic_cycle catalyst [M]-Ligand* intermediate1 [M]-Nitronate catalyst->intermediate1 + R²CH₂NO₂ - H⁺ substrate1 R¹CHO substrate2 R²CH₂NO₂ intermediate2 Transition State intermediate1->intermediate2 + R¹CHO product_complex Product Complex intermediate2->product_complex C-C Bond Formation product_complex->catalyst - Product product Chiral Nitro Alcohol product_complex->product

References

The Untapped Potential of 2-Methyl-2-nitro-1-phenyl-1-propanol: A Theoretical Exploration as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – While the field of asymmetric synthesis has a rich arsenal of chiral auxiliaries, the potential of 2-Methyl-2-nitro-1-phenyl-1-propanol in this capacity remains an uncharted territory. A thorough review of scientific literature reveals a notable absence of studies employing this specific compound as a chiral auxiliary for stereoselective transformations. However, its structural features—a chiral alcohol bearing a phenyl group and a nitro-substituted quaternary carbon—present an intriguing scaffold for inducing facial selectivity in prochiral substrates. This document outlines a theoretical framework for its application in key synthetic methodologies, drawing parallels with well-established chiral auxiliaries. The protocols and data presented herein are based on analogous systems and are intended to serve as a foundational guide for future research into the capabilities of this promising, yet unexplored, chiral director.

Theoretical Applications in Asymmetric Synthesis

Drawing inspiration from the vast body of work on chiral auxiliaries, we can hypothesize the utility of this compound in two of the most powerful C-C bond-forming reactions: diastereoselective enolate alkylation for the synthesis of α-substituted carboxylic acids and diastereoselective aldol reactions for the preparation of β-hydroxy carboxylic acids.

The core principle of a chiral auxiliary is its temporary incorporation into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered.

Diastereoselective Enolate Alkylation

The synthesis of enantiomerically enriched α-substituted carboxylic acids is a cornerstone of pharmaceutical and natural product synthesis. A common strategy involves the use of a chiral auxiliary to control the approach of an electrophile to a prochiral enolate.

Proposed Workflow:

A hypothetical workflow for the use of this compound as a chiral auxiliary in enolate alkylation is depicted below.

G cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Alkylation cluster_2 Cleavage and Recovery A 2-Methyl-2-nitro- 1-phenyl-1-propanol C Esterification A->C B Carboxylic Acid (R-COOH) B->C D Chiral Ester C->D E Enolate Formation (LDA, -78 °C) D->E G Alkylation E->G F Electrophile (R'-X) F->G H Alkylated Ester (High d.r.) G->H I Hydrolysis (e.g., LiOH) H->I J α-Substituted Carboxylic Acid (Enantiomerically Enriched) I->J K Recovered Auxiliary I->K

Caption: Proposed workflow for diastereoselective alkylation.

The bulky phenyl and 2-methyl-2-nitropropyl groups of the auxiliary would be expected to shield one face of the corresponding enolate, directing the incoming electrophile to the opposite face, thus leading to a high diastereomeric ratio.

Diastereoselective Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in polyketide natural products. Chiral auxiliaries are frequently employed to control the absolute and relative stereochemistry of the two newly formed stereocenters.

Proposed Signaling Pathway for Stereocontrol:

The stereochemical outcome of an aldol reaction using a chiral auxiliary is dictated by the formation of a rigid, chelated transition state. The chiral auxiliary forces a specific conformation of the enolate and controls the facial approach of the aldehyde.

G A Chiral N-Acyl Imide B Lewis Acid (e.g., Bu2BOTf) + Amine Base A->B Reagents C (Z)-Enolate Formation B->C D Chelated Boron Enolate C->D Chelation F Zimmerman-Traxler Transition State D->F E Aldehyde (R'CHO) E->F G Syn Aldol Adduct (High Diastereoselectivity) F->G C-C Bond Formation

Caption: Stereocontrol in a chiral auxiliary-mediated aldol reaction.

Experimental Protocols Based on Established Auxiliaries

In the absence of specific data for this compound, the following detailed protocols for well-validated chiral auxiliaries, such as Evans oxazolidinones, are provided. These methods are robust and have been widely applied in the synthesis of complex molecules.[1][2]

Protocol 1: Diastereoselective Alkylation for the Synthesis of an α-Substituted Carboxylic Acid

This protocol details the synthesis of an enantiomerically enriched α-substituted carboxylic acid using an Evans-type oxazolidinone auxiliary.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Benzyl bromide

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Acylation of the Chiral Auxiliary:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.

    • After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the N-propionyl imide.

  • Enolate Formation and Alkylation:

    • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

    • Add a solution of the N-propionyl imide (1.0 eq) in THF to the LDA solution at -78 °C and stir for 30 minutes.

    • Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the alkylated product in a 3:1 mixture of THF and water at 0 °C.

    • Add 30% aqueous H₂O₂ (4.0 eq) followed by LiOH (2.0 eq).

    • Stir vigorously at room temperature for 2 hours.

    • Quench with saturated aqueous Na₂SO₃.

    • Adjust the pH to ~10 with saturated aqueous NaHCO₃ and extract with diethyl ether to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the enantiomerically enriched α-substituted carboxylic acid.

Protocol 2: Diastereoselective Aldol Reaction for the Synthesis of a β-Hydroxy Carboxylic Acid

This protocol describes the synthesis of a syn-aldol product using an Evans oxazolidinone auxiliary.

Materials:

  • N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Isobutyraldehyde

  • Methanol

  • Anhydrous dichloromethane (DCM)

  • pH 7 buffer

Procedure:

  • Enolate Formation:

    • To a solution of the N-propionyl imide (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq) dropwise.

    • Add Et₃N (1.2 eq) dropwise, and stir the resulting solution at -78 °C for 30 minutes.

  • Aldol Addition:

    • Add isobutyraldehyde (1.5 eq) dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Work-up and Purification:

    • Quench the reaction by adding pH 7 buffer, followed by methanol.

    • Concentrate the mixture under reduced pressure and partition between diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • The crude product can be purified by flash chromatography to yield the aldol adduct. The diastereoselectivity can be assessed by ¹H NMR analysis.

  • Auxiliary Cleavage: (Follow step 3 from Protocol 1)

Quantitative Data from Analogous Systems

The following tables summarize typical results obtained with established chiral auxiliaries in diastereoselective reactions. These data highlight the high levels of stereocontrol that can be achieved and serve as a benchmark for the evaluation of new auxiliaries like this compound.

Table 1: Diastereoselective Alkylation with Evans Oxazolidinone Auxiliaries

Electrophile (R-X)Diastereomeric Ratio (d.r.)
Benzyl bromide>99:1
Allyl iodide>99:1
Methyl iodide98:2
Ethyl iodide98:2

Data compiled from various literature sources on Evans auxiliaries.

Table 2: Diastereoselective Aldol Reactions with Evans Oxazolidinone Auxiliaries

AldehydeProduct StereochemistryDiastereomeric Ratio (d.r.)
Isobutyraldehydesyn>99:1
Benzaldehydesyn98:2
Propionaldehydesyn97:3

Data represents typical outcomes for boron-mediated aldol reactions.[1][3]

Conclusion

While the application of this compound as a chiral auxiliary is yet to be explored, its structure holds promise for the development of novel stereoselective methodologies. The theoretical frameworks and established protocols provided here offer a starting point for researchers and scientists in drug development to investigate its potential. The synthesis and evaluation of this compound in diastereoselective alkylation and aldol reactions could unveil a valuable new tool for asymmetric synthesis, contributing to the ever-expanding repertoire of methods for constructing enantiomerically pure molecules. Further research is warranted to determine the efficacy of this compound and to establish its place within the landscape of chiral auxiliaries.

References

Applications of 2-Methyl-2-nitro-1-phenyl-1-propanol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-nitro-1-phenyl-1-propanol is a versatile β-nitro alcohol synthesized through the Henry (nitroaldol) reaction between benzaldehyde and 2-nitropropane. Its synthetic utility lies in the facile transformation of the nitro and hydroxyl functionalities, making it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and chiral auxiliaries. The primary applications of this compound involve the reduction of the nitro group to form a primary amine and the dehydration of the alcohol to yield a nitroalkene. These transformations open pathways to a diverse range of molecular architectures.

Key Applications

The principal synthetic applications of this compound are:

  • Reduction to 2-Amino-2-methyl-1-phenyl-1-propanol: The reduction of the nitro group to a primary amine is a cornerstone transformation of this molecule. The resulting amino alcohol, 2-amino-2-methyl-1-phenyl-1-propanol, is a chiral building block and can be utilized as a ligand in asymmetric synthesis or as a precursor for pharmacologically active molecules.[1]

  • Dehydration to 2-Methyl-1-phenyl-1-propen-2-nitro: The elimination of water from this compound leads to the formation of a nitroalkene. Nitroalkenes are versatile Michael acceptors and can undergo a variety of addition reactions, making them useful intermediates in the construction of complex organic molecules.

Data Presentation

The following table summarizes the typical yields for the key transformations of this compound based on analogous reactions.

TransformationProductReagentsTypical Yield (%)
Reduction 2-Amino-2-methyl-1-phenyl-1-propanolRaney Nickel, Hydrazinium monoformate90-95[2]
Dehydration 2-Methyl-1-phenyl-1-propen-2-nitroAlumina (acidic)Variable

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Amino-2-methyl-1-phenyl-1-propanol

This protocol is adapted from a general procedure for the rapid and efficient reduction of nitro compounds using Raney Nickel and hydrazinium monoformate.[2]

Materials:

  • This compound

  • Raney Nickel (activated)

  • Hydrazine hydrate

  • Formic acid (85%)

  • Methanol

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Celite

  • Nitrogen gas supply

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice water bath

Procedure:

  • Preparation of Hydrazinium Monoformate: In an ice water bath, slowly add 85% formic acid to an equimolar amount of hydrazine hydrate with constant stirring. The resulting solution of hydrazinium monoformate is used directly.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (5 mmol) and Raney Nickel (100 mg) in methanol (3 mL) under a nitrogen atmosphere.

  • Reduction: While stirring vigorously, add the prepared hydrazinium monoformate solution (2 mL) to the suspension at room temperature. The reaction is exothermic and will show effervescence.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reduction is typically complete within 2-10 minutes.[2]

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Raney Nickel catalyst.

    • Wash the Celite pad with methanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2-methyl-1-phenyl-1-propanol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Dehydration of this compound to 2-Methyl-1-phenyl-1-propen-2-nitro

This protocol is a general method for the dehydration of phenylpropanols using an acidic alumina catalyst and may require optimization for this specific substrate.[3]

Materials:

  • This compound

  • Acidic alumina

  • Inert solvent (e.g., toluene)

  • Standard laboratory glassware for distillation/reflux

  • Heating mantle

  • Condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, place this compound and acidic alumina (e.g., 10-20% by weight of the alcohol). Add an inert solvent such as toluene to facilitate the removal of water.

  • Dehydration: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring the Reaction: The reaction progress can be monitored by TLC or by observing the cessation of water collection in the Dean-Stark trap.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter to remove the alumina catalyst.

    • Wash the alumina with the solvent used for the reaction.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: The resulting crude 2-methyl-1-phenyl-1-propen-2-nitro can be purified by vacuum distillation or column chromatography.

Visualizations

Reduction_Pathway This compound This compound 2-Amino-2-methyl-1-phenyl-1-propanol 2-Amino-2-methyl-1-phenyl-1-propanol This compound->2-Amino-2-methyl-1-phenyl-1-propanol Raney Ni, H2NNH2·HCOOH

Caption: Reduction of this compound.

Dehydration_Pathway This compound This compound 2-Methyl-1-phenyl-1-propen-2-nitro 2-Methyl-1-phenyl-1-propen-2-nitro This compound->2-Methyl-1-phenyl-1-propen-2-nitro Acidic Alumina, Heat

Caption: Dehydration of this compound.

Experimental_Workflow_Reduction cluster_prep Reagent Preparation cluster_reaction Reduction Reaction cluster_workup Work-up & Purification prep_hcooh Formic Acid prep_reagent Hydrazinium Monoformate prep_hcooh->prep_reagent prep_n2h4 Hydrazine Hydrate prep_n2h4->prep_reagent reaction_mixture Reaction Mixture prep_reagent->reaction_mixture start This compound start->reaction_mixture catalyst Raney Nickel catalyst->reaction_mixture solvent Methanol solvent->reaction_mixture filtration Filtration (remove catalyst) reaction_mixture->filtration extraction Solvent Extraction filtration->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration purification Purification concentration->purification product 2-Amino-2-methyl-1-phenyl-1-propanol purification->product

Caption: Workflow for the reduction of this compound.

References

Application Notes and Protocols for the Reduction of 2-Methyl-2-nitro-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of the nitro group in 2-Methyl-2-nitro-1-phenyl-1-propanol to yield 2-Amino-2-methyl-1-phenyl-1-propanol. The synthesis of 2-Amino-2-methyl-1-phenyl-1-propanol is significant as 1,2-amino alcohols are crucial chiral auxiliaries and ligands in asymmetric synthesis, a key process in the development of pharmaceuticals.[1] This protocol is adapted from established methods for the reduction of aliphatic nitro compounds using a sodium borohydride and nickel(II) chloride system, which offers a mild and efficient alternative to high-pressure hydrogenation.[2][3]

Chemical Transformation

The reduction of this compound to 2-Amino-2-methyl-1-phenyl-1-propanol is a key transformation in the synthesis of valuable amino alcohols.

Caption: Chemical reduction of this compound.

Comparative Data of Reduction Methods

Several methods are available for the reduction of nitro groups. The choice of method often depends on the substrate's functional group tolerance and the desired reaction conditions. Below is a summary of common methods and their typical performance.

Reducing Agent/SystemCatalyst/AdditiveSolventTemperatureReaction TimeTypical YieldNotes
H₂ Pd/CEthanolRoom Temp.2-12 h>90%Effective for both aliphatic and aromatic nitro groups; may reduce other functional groups.[4]
H₂ Raney NickelMethanolRoom Temp.3-10 h>90%Good for substrates sensitive to dehalogenation.[4]
LiAlH₄ -THF/Ether0°C to Reflux1-6 h80-95%Effective for aliphatic nitro compounds; aromatic nitro compounds may yield azo products.[4]
NaBH₄ NiCl₂·6H₂OMethanol/WaterRoom Temp.0.5-2 h85-95%Mild conditions; good for aliphatic nitro compounds.[2][3]
Zn Acetic AcidWater/EthanolRoom Temp.2-8 h70-90%Mild method, tolerant of other reducible groups.[4]
Fe Acetic AcidWater/EthanolReflux1-4 h80-95%Mild method, tolerant of other reducible groups.[4]
SnCl₂ -EthanolReflux1-3 h75-90%Mild method, tolerant of other reducible groups.[4]

Experimental Protocol: Reduction using Sodium Borohydride and Nickel(II) Chloride

This protocol details the reduction of this compound using sodium borohydride in the presence of a catalytic amount of nickel(II) chloride hexahydrate. This method is advantageous due to its mild reaction conditions and high efficiency.[2][3]

Materials
  • This compound

  • Sodium borohydride (NaBH₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve this compound and NiCl2·6H2O in Methanol B Cool solution to 0°C in an ice bath A->B C Slowly add NaBH4 portion-wise B->C D Stir at room temperature and monitor by TLC C->D E Quench reaction with water D->E F Extract with diethyl ether E->F G Wash organic layer with NaHCO3 and brine F->G H Dry with MgSO4, filter, and concentrate G->H I Purify crude product by column chromatography H->I

Caption: Workflow for the reduction of this compound.

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.95 g, 10 mmol) and NiCl₂·6H₂O (0.48 g, 2 mmol) in 30 mL of methanol. Stir the mixture until all solids are dissolved.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (1.51 g, 40 mmol) portion-wise over 15-20 minutes. A black precipitate of nickel boride will form, and gas evolution may be observed.[3]

  • Reaction Monitoring: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 30-60 minutes.[2]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of 20 mL of deionized water. Stir the mixture for an additional 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 2-Amino-2-methyl-1-phenyl-1-propanol by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.

Safety Precautions

  • Handle sodium borohydride with care as it is a flammable solid and reacts with water to produce hydrogen gas.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The quenching step is exothermic and may cause the evolution of hydrogen gas. Add water slowly and with caution.

References

Application Notes and Protocols for the Derivatization of 2-Methyl-2-nitro-1-phenyl-1-propanol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-Methyl-2-nitro-1-phenyl-1-propanol prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and low volatility of this analyte necessitate derivatization to improve its chromatographic behavior and achieve sensitive and reliable quantification. This guide explores two primary derivatization techniques: silylation and acylation, offering step-by-step protocols for each. Furthermore, it presents a structured summary of expected quantitative data and visual workflows to aid in experimental design and execution.

Introduction

This compound is a compound of interest in various fields, including pharmaceutical research and development. Direct analysis of this polar compound by GC-MS is challenging due to its low volatility and potential for thermal degradation in the GC inlet and column. Chemical derivatization is a crucial sample preparation step that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable derivative. This transformation leads to improved peak shape, increased sensitivity, and enhanced mass spectral fragmentation, ultimately enabling robust and accurate GC-MS analysis.

The two most common and effective derivatization strategies for hydroxyl-containing compounds are silylation and acylation.[1][2][3]

  • Silylation: This technique involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1][4] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][5] The resulting TMS ethers are significantly more volatile and thermally stable.

  • Acylation: This method introduces an acyl group to the hydroxyl moiety, forming an ester.[2][6] Reagents such as acetic anhydride or trifluoroacetic anhydride are frequently used. Acylation effectively reduces the polarity of the analyte, improving its chromatographic properties.[2]

This application note provides detailed protocols for both silylation and acylation of this compound, along with expected analytical outcomes and visual aids to facilitate understanding and implementation in a laboratory setting.

Experimental Protocols

Silylation Protocol using BSTFA

This protocol outlines the derivatization of this compound using BSTFA, a widely used and effective silylating agent.[5][7]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or sample extract into a GC vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[4]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the dried sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Acylation Protocol using Acetic Anhydride

This protocol describes the derivatization of this compound via acetylation using acetic anhydride.[6][8][9]

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Prepare the sample in a GC vial as described in the silylation protocol (Step 1).

  • Reagent Addition: Add 100 µL of pyridine to the dried sample.

  • Derivatization: Add 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 60 minutes.

  • Evaporation: After cooling to room temperature, remove the excess pyridine and acetic anhydride by evaporating to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent for GC-MS analysis (e.g., 100 µL of ethyl acetate or hexane).

  • Analysis: The sample is now ready for injection.

Quantitative Data Summary

The following table summarizes the expected analytical performance characteristics for the GC-MS analysis of derivatized this compound. These values are estimates based on the analysis of similar compounds and may vary depending on the specific instrumentation and experimental conditions.

ParameterSilylation (BSTFA)Acylation (Acetic Anhydride)Reference
Derivative Trimethylsilyl (TMS) EtherAcetate Ester
Expected m/z of Molecular Ion [M] 253223
Key Mass Fragments (m/z) 238 ([M-15]), 107, 77164 ([M-59]), 107, 77
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL[10]
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 15 ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 10%< 15%

Visualizations

Derivatization and GC-MS Workflow

The following diagram illustrates the general experimental workflow for the derivatization and subsequent GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis start Start with Sample dry_sample Evaporate to Dryness start->dry_sample add_reagents Add Solvent & Derivatizing Reagent dry_sample->add_reagents react Heat and React add_reagents->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Processing and Quantification detect->process

Caption: Experimental workflow for GC-MS analysis.

Chemical Derivatization Reactions

The following diagrams illustrate the chemical reactions for the silylation and acylation of this compound.

Silylation Reaction:

silylation_reaction cluster_reactant cluster_product reactant This compound reagent + BSTFA reactant->reagent product TMS Derivative reagent->product 70°C product_struct C₆H₅-CH(OTMS)-C(CH₃)₂-NO₂ reactant_struct C₆H₅-CH(OH)-C(CH₃)₂-NO₂

Caption: Silylation of the target analyte.

Acylation Reaction:

acylation_reaction cluster_reactant cluster_product reactant This compound reagent + Acetic Anhydride reactant->reagent product Acetate Ester Derivative reagent->product 60°C, Pyridine product_struct C₆H₅-CH(OCOCH₃)-C(CH₃)₂-NO₂ reactant_struct C₆H₅-CH(OH)-C(CH₃)₂-NO₂

Caption: Acylation of the target analyte.

Conclusion

The derivatization of this compound is an essential step for reliable and sensitive analysis by GC-MS. Both silylation with BSTFA and acylation with acetic anhydride are effective methods for increasing the volatility and thermal stability of the analyte. The choice between the two methods may depend on the specific laboratory setup, potential interferences in the sample matrix, and desired chromatographic performance. The detailed protocols, quantitative data summary, and visual workflows provided in this application note serve as a comprehensive guide for researchers and scientists to successfully implement these derivatization strategies in their analytical workflows.

References

Application Notes and Protocols for the Large-Scale Preparation of 2-Methyl-2-nitro-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The protocols outlined below are based on the principles of the Henry (nitroaldol) reaction and are intended for large-scale laboratory or pilot plant preparation.

Introduction

This compound is a valuable building block in organic synthesis. Its preparation typically involves the base-catalyzed condensation of benzaldehyde with 2-nitropropane. This reaction, known as the Henry reaction, is a classic C-C bond-forming reaction that results in the formation of a β-nitro alcohol.[1][2][3] The nitro group in the resulting product can be readily transformed into other functional groups, making it a versatile intermediate for the synthesis of more complex molecules.[1]

Reaction Principle: The Henry Reaction

The synthesis of this compound is achieved through the Henry reaction, a base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] In this specific case, 2-nitropropane is deprotonated by a base to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide is subsequently protonated to yield the final β-nitro alcohol product.

The choice of base and reaction conditions can influence the reaction rate and the yield of the desired product. Various bases have been employed for the Henry reaction, including organic amines and inorganic bases.[2][4][5]

Data Presentation: Reaction Parameters and Expected Outcomes

While specific large-scale production data for this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields for analogous Henry reactions involving benzaldehyde and nitroalkanes, which can serve as a guide for process development.

ParameterCondition 1: Amine CatalysisCondition 2: Aqueous NaOH with Surfactant
Reactants Benzaldehyde, 2-NitropropaneBenzaldehyde, 2-Nitropropane
Catalyst/Base Primary or secondary amine (e.g., n-butylamine, cyclohexylamine)Sodium Hydroxide (NaOH)
Solvent Alcohol (e.g., Ethanol, Isopropanol) or TolueneWater with a phase-transfer catalyst (e.g., cetyltrimethylammonium chloride)
Stoichiometry Benzaldehyde:2-Nitropropane ratio typically 1:1 to 1:1.2Near stoichiometric amounts of reactants
Temperature Room temperature to refluxRoom temperature
Reaction Time 4 - 8 hours2 - 6 hours
Typical Yield 60 - 80% (for analogous reactions)[4]Good to excellent (for analogous reactions)[6]
Purity Requires purification (crystallization or chromatography)Generally high, may require simple work-up

Experimental Protocols

The following are representative protocols for the large-scale preparation of this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Protocol 1: Amine-Catalyzed Synthesis in Organic Solvent

This protocol is based on common procedures for the Henry reaction using an amine catalyst.

Materials:

  • Benzaldehyde

  • 2-Nitropropane

  • n-Butylamine (or other suitable amine catalyst)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • To a large, jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add benzaldehyde and ethanol.

  • Slowly add 2-nitropropane to the stirred solution.

  • From the addition funnel, add the amine catalyst dropwise over a period of 30-60 minutes, while maintaining the reaction temperature between 20-25°C using a cooling bath if necessary.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add hydrochloric acid to neutralize the amine catalyst until the pH is approximately 7.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Aqueous Phase Synthesis with a Surfactant

This protocol is an adaptation of an environmentally benign method for the Henry reaction.[6]

Materials:

  • Benzaldehyde

  • 2-Nitropropane

  • Sodium hydroxide (NaOH) solution (0.025 M)

  • Cetyltrimethylammonium chloride (CTACl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a large reaction vessel equipped with a vigorous mechanical stirrer, prepare a 0.025 M aqueous solution of sodium hydroxide.

  • Add cetyltrimethylammonium chloride to the NaOH solution and stir until dissolved.

  • To this solution, add benzaldehyde and 2-nitropropane in near stoichiometric amounts.

  • Stir the biphasic mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC or GC.

  • Upon completion, transfer the reaction mixture to a large separatory funnel.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Visualizations

Signaling Pathway: The Henry Reaction

The following diagram illustrates the general mechanism of the base-catalyzed Henry reaction for the synthesis of this compound.

Henry_Reaction Benzaldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Nucleophilic Attack Nitropropane 2-Nitropropane Nitronate Nitronate Anion Nitropropane->Nitronate Deprotonation Base Base (e.g., R3N) Product This compound Alkoxide->Product Protonation

Caption: Mechanism of the Henry reaction for this compound synthesis.

Experimental Workflow

The diagram below outlines the general workflow for the large-scale preparation and purification of this compound.

Workflow Start Start: Charge Reactants Reaction Henry Reaction (Base Catalysis) Start->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup Reaction Work-up (Neutralization, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Product Analysis (Purity, Characterization) Purification->Analysis FinalProduct Final Product: This compound Analysis->FinalProduct

Caption: General workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols for the Quantification of 2-Methyl-2-nitro-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative determination of 2-Methyl-2-nitro-1-phenyl-1-propanol. The protocols described herein are based on established analytical techniques for structurally related compounds and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

This compound is a β-nitro alcohol, a class of compounds that are valuable intermediates in organic synthesis. The presence of a nitro group, a hydroxyl group, and a phenyl group gives this molecule unique chemical properties and potential applications in the development of new chemical entities. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies.

This application note details two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

Two robust methods are presented for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of organic molecules. For this compound, a reversed-phase HPLC method is proposed, which separates compounds based on their hydrophobicity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is recommended. For compounds with aromatic rings, a mobile phase of acetonitrile and water is common.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient:

      • 0-15 min: 30-70% B

      • 15-20 min: 70% B

      • 20-22 min: 70-30% B

      • 22-30 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm, which is a common wavelength for compounds containing a phenyl group.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in the initial mobile phase composition (30% acetonitrile in water) to a final concentration within the expected linear range of the assay.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards. A typical range would be from 1 µg/mL to 100 µg/mL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. It is important to note that some β-nitro alcohols can be thermally labile, which should be considered during method development.[1][2]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on the required sensitivity.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Ensure the final concentration is within the linear range of the instrument.

    • If necessary, filter the sample through a 0.45 µm syringe filter.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in the same solvent used for the sample.

    • Prepare a series of calibration standards by serial dilution.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of a characteristic ion of the analyte against the concentration of the standards.

    • Quantify the analyte in the sample using the calibration curve.

Data Presentation

The following table summarizes the expected performance characteristics of the proposed analytical methods for the quantification of this compound. These values are estimates based on typical performance for similar analytes and should be confirmed during method validation.

ParameterHPLC-UVGC-MS
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Visualization

Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Processing and Reporting SampleReceipt Sample Receipt Dissolution Dissolution SampleReceipt->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of this compound.

This comprehensive guide provides a strong foundation for developing and implementing robust analytical methods for the quantification of this compound. Method validation should be performed according to the relevant regulatory guidelines to ensure the reliability of the results.

References

2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of 2-Methyl-2-nitro-1-phenyl-1-propanol as a precursor in the synthesis of pharmaceuticals. The primary application highlighted is its conversion to the chiral amino alcohol, 2-amino-2-methyl-1-phenyl-1-propanol, a valuable building block in medicinal chemistry. As a representative example of its utility, the synthesis of norephedrine, a well-known pharmaceutical agent, from a structurally similar precursor is detailed. This document includes comprehensive experimental procedures, quantitative data summaries, and workflow diagrams to facilitate its application in a research and development setting.

Introduction

This compound is a nitro alcohol that serves as a valuable intermediate in organic synthesis. Its structure, featuring a nitro group and a hydroxyl group on adjacent carbons, allows for facile conversion to a variety of functional groups, making it a versatile precursor for the synthesis of complex molecules. The reduction of the nitro group to an amine is a particularly important transformation, yielding 2-amino-2-methyl-1-phenyl-1-propanol. This amino alcohol possesses two stereocenters, making it a chiral building block with significant potential in the asymmetric synthesis of pharmaceuticals.[1]

The resulting 2-amino-2-methyl-1-phenyl-1-propanol and its derivatives have been investigated for various pharmacological activities and have been submitted to the National Cancer Institute (NCI) for evaluation, indicating their potential in drug discovery.[1] Furthermore, this class of compounds is structurally related to known central nervous system (CNS) agents and synthetic cathinones, suggesting a broad scope of potential pharmaceutical applications.[2][3]

This document outlines the synthesis of the precursor, its reduction to the corresponding amino alcohol, and a representative application in the synthesis of a pharmaceutical agent.

Synthesis of the Precursor: this compound

The synthesis of this compound can be achieved through a base-catalyzed Henry reaction (nitroaldol reaction) between benzaldehyde and 2-nitropropane. A similar reaction is the synthesis of 2-nitro-2-methyl-1-propanol from 2-nitropropane and formaldehyde.[4][5]

Experimental Protocol: Synthesis of 2-nitro-2-methyl-1-propanol

This protocol describes the synthesis of a related compound, 2-nitro-2-methyl-1-propanol, which illustrates the general methodology.

Materials:

  • 2-nitropropane

  • Formaldehyde (or paraformaldehyde)

  • Inorganic basic catalyst (e.g., Sodium Hydroxide)

  • Acid for neutralization (e.g., Stearic acid or Hydrochloric acid)

  • Solvent (optional, the reaction can be run in a concentrated medium)

Procedure: [4][5]

  • In a reaction vessel, combine 2-nitropropane and formaldehyde in a molar ratio of approximately 1:1.

  • Add a catalytic amount (1 to 10 milliequivalents per mole of 2-nitropropane) of an inorganic basic catalyst.

  • Maintain the reaction mixture with agitation at a temperature between 40°C and 58°C.

  • Monitor the pH of the reaction medium and maintain it between 7 and 11.

  • After the reaction is complete (typically 1 hour), neutralize the mixture with an acid to a pH of approximately 4.3.

  • Cool the mixture to induce crystallization of the product.

  • Isolate the crystalline 2-nitro-2-methyl-1-propanol by filtration.

  • The product can be further purified by recrystallization.

Quantitative Data
ParameterValueReference
Yield >95%[4][5]
Purity >95%[4]
Melting Point 88°C[4]

Reduction to 2-amino-2-methyl-1-phenyl-1-propanol

The reduction of the nitro group in this compound to a primary amine is a key step in its utilization as a pharmaceutical precursor. This can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.

Experimental Protocol: Catalytic Hydrogenation (General Procedure)

This is a general protocol for the reduction of aromatic nitro compounds and can be adapted for this compound.

Materials:

  • This compound

  • Catalyst (e.g., Raney Nickel, Palladium on Carbon)

  • Hydrogen source (e.g., Hydrogen gas, Formic acid)

  • Solvent (e.g., 2-Propanol, Methanol)

Procedure: [6][7]

  • Dissolve this compound in a suitable solvent in a pressure-resistant reaction vessel.

  • Add the catalyst to the solution.

  • If using hydrogen gas, purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas to the desired pressure.

  • If using a hydrogen donor like formic acid, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature and stir vigorously.

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Upon completion, cool the reaction mixture and carefully filter off the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude 2-amino-2-methyl-1-phenyl-1-propanol.

  • The product can be purified by crystallization or chromatography.

Quantitative Data (for related reductions)
SubstrateProductCatalystYieldReference
p-Nitrophenolp-AminophenolRaney Nickel-[7]
2-Nitro-1-phenyl-1-propanol2-Amino-1-phenyl-1-propanolNot specifiedExcellent[8]

Application in Pharmaceutical Synthesis: Norephedrine

Synthetic Pathway to Norephedrine

The synthesis of norephedrine from benzaldehyde and nitroethane involves the formation of 2-nitro-1-phenyl-1-propanol, a close analog of the title precursor, followed by reduction of the nitro group.[8][9]

G cluster_0 Synthesis of 2-Nitro-1-phenyl-1-propanol cluster_1 Reduction cluster_2 Pharmaceutical Product Benzaldehyde Benzaldehyde 2-Nitro-1-phenyl-1-propanol 2-Nitro-1-phenyl-1-propanol Benzaldehyde->2-Nitro-1-phenyl-1-propanol Henry Reaction Nitroethane Nitroethane Nitroethane->2-Nitro-1-phenyl-1-propanol Base Catalyst Base Catalyst Base Catalyst->2-Nitro-1-phenyl-1-propanol 2-Amino-1-phenyl-1-propanol 2-Amino-1-phenyl-1-propanol 2-Nitro-1-phenyl-1-propanol->2-Amino-1-phenyl-1-propanol Reduction Norephedrine Norephedrine 2-Amino-1-phenyl-1-propanol->Norephedrine Final Product Reducing Agent Reducing Agent Reducing Agent->2-Amino-1-phenyl-1-propanol

Caption: Synthetic pathway to Norephedrine.

Experimental Protocol: Synthesis of (1R,2S)-Norephedrine from 2-nitro-1-phenyl-1-propanol

Materials: [8]

  • (1R,2S)-2-nitro-1-phenyl-1-propanol

  • Reducing agent (e.g., Lithium aluminum hydride, catalytic hydrogenation)

  • Appropriate solvents

Procedure (Conceptual):

  • The stereospecific reduction of (1R,2S)-2-nitro-1-phenyl-1-propanol yields the desired (1R,2S)-norephedrine.

  • Catalytic hydrogenation or reduction with metal hydrides are common methods.

  • The choice of reducing agent and reaction conditions is crucial for maintaining the stereochemistry.

  • After the reduction, a standard work-up and purification procedure would be followed to isolate the norephedrine.

Quantitative Data for Norephedrine Synthesis
ParameterValueReference
Yield of 2-nitro-1-phenyl-1-propanol 96.9%[8]
Diastereomeric excess of (1R,2S)-isomer 77.6%[8]

Logical Workflow for Pharmaceutical Development

The overall process from the precursor to a potential pharmaceutical candidate can be visualized as follows:

G Precursor_Synthesis Synthesis of This compound Reduction Reduction to 2-Amino-2-methyl-1-phenyl-1-propanol Precursor_Synthesis->Reduction Purification Purification and Characterization Reduction->Purification Derivative_Synthesis Synthesis of Pharmaceutical Derivatives Purification->Derivative_Synthesis Biological_Screening Biological Screening and Lead Optimization Derivative_Synthesis->Biological_Screening

Caption: Pharmaceutical development workflow.

Conclusion

This compound is a promising precursor for the synthesis of pharmaceutically relevant chiral amino alcohols. The straightforward synthesis of the precursor and its efficient reduction provide access to a versatile building block for drug discovery and development. The presented protocols and data, along with the representative synthesis of norephedrine, highlight the potential of this compound in medicinal chemistry. Further exploration of derivatives of 2-amino-2-methyl-1-phenyl-1-propanol could lead to the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Nitroaldol (Henry) Reaction: Synthesis of 2-Methyl-1-phenyl-2-nitropropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the nitroaldol (Henry) reaction between 2-nitropropane and benzaldehyde to synthesize 2-methyl-1-phenyl-2-nitropropan-1-ol. The Henry reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, creating a β-nitro alcohol from a nitroalkane and a carbonyl compound.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step instructions for performing the reaction, as well as purification and characterization of the product. The information is compiled to assist researchers in the fields of organic synthesis and drug development, where such intermediates are of significant value.

Introduction

The nitroaldol, or Henry, reaction is a classic base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][3] The resulting β-nitro alcohols are highly versatile synthetic intermediates that can be readily converted into other valuable functional groups, such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[1] These products are key building blocks in the synthesis of various pharmaceuticals and biologically active compounds. The reaction between 2-nitropropane and benzaldehyde yields 2-methyl-1-phenyl-2-nitropropan-1-ol, a chiral compound with potential applications in medicinal chemistry. This document presents a representative protocol for its synthesis.

Reaction Scheme

cluster_reactants Reactants cluster_product Product benzaldehyde Benzaldehyde catalyst Base Catalyst (e.g., Triethylamine) plus + nitropropane 2-Nitropropane product 2-Methyl-1-phenyl-2-nitropropan-1-ol catalyst->product Solvent, Temp

Caption: General reaction scheme for the base-catalyzed nitroaldol reaction of benzaldehyde and 2-nitropropane.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Materials and Equipment:

  • Reagents:

    • Benzaldehyde (freshly distilled)

    • 2-Nitropropane

    • Triethylamine (Et₃N) or another suitable base catalyst (e.g., DBU, TMG)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or solvent-free)

    • Hydrochloric acid (HCl), 1M solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel or syringe pump

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Thermometer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq). If using a solvent, add the anhydrous solvent at this point. Place the flask under an inert atmosphere.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition of Reactants: In a separate container, prepare a solution of 2-nitropropane (1.0-1.5 eq) and the base catalyst (e.g., triethylamine, 0.1-0.2 eq).

  • Reaction: Slowly add the 2-nitropropane and base solution to the stirred benzaldehyde solution over a period of 15-30 minutes, maintaining the reaction temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding 1M HCl solution until the mixture is acidic.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • If a solvent was used, add more of the organic solvent. If the reaction was solvent-free, add a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Characterize the final product, 2-methyl-1-phenyl-2-nitropropan-1-ol, by NMR, IR, and mass spectrometry to confirm its identity and purity. The product is a colorless to pale yellow liquid or solid.[4]

Data Presentation

The following table summarizes representative quantitative data for the nitroaldol reaction under different conditions, based on literature for similar reactions. Note that the reaction of benzaldehyde with the sterically hindered 2-nitropropane can be challenging, and in some cases, no product is obtained without careful optimization of the catalyst and conditions.[5]

EntryBenzaldehyde (mmol)2-Nitropropane (mmol)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
11.01.0PS-BEMP (5)Solvent-free30240[5]
21.01.2Triethylamine (10)THF01245-60Adapted from[6]
31.01.5DBU (10)DCM-102450-70General Procedure
41.01.1TMG (15)Solvent-free254830-50*General Procedure

*Estimated yields based on reactions with similar substrates. Actual yields may vary and require optimization.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Mix Benzaldehyde and Solvent B Cool to 0°C A->B C Slowly Add 2-Nitropropane & Catalyst B->C D Monitor by TLC C->D E Quench with HCl D->E F Extract with Organic Solvent E->F G Wash with NaHCO3 and Brine F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, IR, MS) J->K

Caption: Workflow diagram for the synthesis of 2-methyl-1-phenyl-2-nitropropan-1-ol.

Nitroaldol Reaction Mechanism

G A 1. Deprotonation of 2-Nitropropane B Nitronate Ion (Nucleophile) A->B Base C 2. Nucleophilic Attack on Benzaldehyde B->C D β-Nitro Alkoxide C->D E 3. Protonation D->E H+ F β-Nitro Alcohol (Product) E->F

Caption: Simplified mechanism of the base-catalyzed nitroaldol (Henry) reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitroalkanes are flammable and potentially explosive. Handle with care and avoid heat and ignition sources.

  • Benzaldehyde is a hazardous substance; avoid inhalation and skin contact.

  • Handle all solvents and reagents with caution, following standard laboratory safety procedures.

Conclusion

The nitroaldol (Henry) reaction is a powerful tool for the synthesis of β-nitro alcohols, which are valuable precursors in organic synthesis. The procedure outlined provides a starting point for the successful synthesis of 2-methyl-1-phenyl-2-nitropropan-1-ol. Researchers should note that reaction conditions, particularly the choice of base and temperature, may require optimization to achieve high yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-2-nitro-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the purification of 2-Methyl-2-nitro-1-phenyl-1-propanol from its reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step after the synthesis of this compound?

The initial and most crucial step is the careful neutralization of the reaction mixture. The synthesis, a Henry (nitroaldol) reaction, is typically base-catalyzed. Before any purification, the basic catalyst must be quenched by adding an acid (e.g., dilute HCl, H₂SO₄, or stearic acid) to adjust the pH to approximately 4-5.[1][2][3] This step protonates the alkoxide intermediate to form the desired alcohol and deactivates the catalyst, preventing potential side reactions like retro-Henry reactions during workup.

Q2: What are the common impurities expected in the crude reaction mixture?

Common impurities include:

  • Unreacted Starting Materials: Benzaldehyde and 2-nitropropane.[3]

  • Catalyst: Residual basic catalyst used in the synthesis.[2]

  • Side-Products: Diastereomers of the product, dehydration products (nitroalkenes), and by-products from the self-condensation of benzaldehyde.

  • Solvents: Residual solvents used in the reaction or extraction steps.[3]

Q3: Should I choose recrystallization or column chromatography for purification?

The choice depends on the nature of your crude product and the impurities present.

  • Recrystallization is the preferred method if your crude product is a solid and present in high purity (>85-90%). It is efficient, cost-effective, and easily scalable for removing small amounts of impurities with different solubility profiles.

  • Flash Column Chromatography is necessary if the crude product is an oil, a low-purity solid, or contaminated with impurities having similar solubility to the desired compound.[4][5] It offers superior separation but is more resource-intensive.

Q4: My product is "oiling out" instead of crystallizing during recrystallization. What should I do?

"Oiling out" occurs when the product separates from the solution as a liquid instead of a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the product. To resolve this:

  • Add a small amount of additional hot solvent to ensure the product is fully dissolved.

  • Lower the cooling rate. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Introduce a seed crystal to encourage nucleation.

  • Try a different solvent or a co-solvent system with a lower boiling point.

Q5: How can I accurately assess the purity of my final product?

A combination of methods is recommended for a comprehensive purity assessment:

  • Melting Point Analysis: A sharp, narrow melting point range is indicative of high purity.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantifying purity and detecting trace impurities.[3][4]

  • Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure and identify impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Crude Product - Incomplete reaction. - Sub-optimal reaction conditions (temperature, catalyst concentration). - Product loss during aqueous workup/extraction.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize reaction parameters based on literature procedures. - Ensure correct pH during extraction and perform multiple extractions to maximize recovery.
Product Fails to Crystallize - The product is an oil at room temperature. - High levels of impurities are inhibiting crystallization. - The solution is not sufficiently saturated.- Proceed with purification by column chromatography. - Pre-purify the crude material by washing or a simple filtration before attempting recrystallization. - Concentrate the solution by carefully removing some solvent before cooling.
Final Product is Colored (Yellow/Brown) - Presence of chromophoric impurities from starting materials or side reactions. - Product degradation due to excessive heat or prolonged exposure to acid/base.- During recrystallization, add a small amount of activated charcoal to the hot solution and filter it through celite before cooling. - Use column chromatography for effective color removal. - Ensure workup and purification steps are performed promptly and without excessive heat.
Poor Separation in Column Chromatography - Incorrect eluent polarity. - Column overloading with crude material. - Improperly packed column (channeling).- Optimize the solvent system using TLC to achieve a target Rf value of 0.25-0.35 for the product. - Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:100 by weight). - Ensure the column is packed uniformly without air bubbles. Dry loading the sample can often improve resolution.[5]
Broad Melting Point Range of Final Product - Presence of residual solvent. - Contamination with impurities or diastereomers.- Dry the product thoroughly under high vacuum. - Re-purify the material using a second recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is a solid.

  • Initial Workup:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly add 1M HCl solution while stirring until the pH of the aqueous phase is ~4-5.

    • Extract the mixture three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude solid.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude solid in various solvents (e.g., isopropanol, ethanol, hexane, ethyl acetate/hexane mixture) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen recrystallization solvent to just cover the solid.

    • Heat the mixture with stirring (e.g., on a hot plate) until the solvent boils and the solid dissolves completely. Add more solvent in small portions if needed.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation:

    • Perform the initial workup as described in the recrystallization protocol to obtain the crude product.

    • Determine the optimal eluent system (e.g., a hexane/ethyl acetate mixture) using TLC. The ideal system should give the product an Rf of ~0.3.

  • Column Packing:

    • Select a column of appropriate size.

    • Pack the column with silica gel using the chosen eluent (wet packing). Ensure the silica bed is uniform and free of cracks or air bubbles.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica bed.

    • Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column (dry loading).

  • Elution and Fraction Collection:

    • Add the eluent to the column and apply gentle air pressure to achieve a steady flow rate.[5]

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting purified product under high vacuum to remove any final traces of solvent.

Data Presentation

The following table summarizes the expected outcomes at different stages of the purification process.

Purification StageMethodExpected PurityExpected Yield (Recovery)Key Analytical Metrics
Crude Product Aqueous Workup & Extraction75-90%N/ABroad melting point, multiple spots on TLC.
After Recrystallization Single Solvent or Co-Solvent System>98%70-90%Sharp melting point, single spot on TLC.
After Column Chromatography Silica Gel, Gradient or Isocratic Elution>99%85-95%Single spot on TLC, high purity by HPLC/GC.

Yields are highly dependent on the success of the initial reaction and the care taken during workup and purification.

Visualization of Purification Workflow

The diagram below illustrates the decision-making process and general workflow for purifying this compound from the crude reaction mixture.

PurificationWorkflow process_node process_node decision_node decision_node final_product_node final_product_node analysis_node analysis_node start Crude Reaction Mixture (Post-Synthesis) workup 1. Neutralization (pH 4-5) 2. Aqueous Workup & Extraction start->workup crude_product Crude Product (Solid or Oil) workup->crude_product decision Is Crude Product a Solid? crude_product->decision recrystallization Purification by Recrystallization decision->recrystallization Yes chromatography Purification by Flash Column Chromatography decision->chromatography No / Impure pure_solid Pure Crystalline Product recrystallization->pure_solid pure_oil Pure Product (Oil or Solid) chromatography->pure_oil analysis Final Purity Analysis: - Melting Point - HPLC / GC - NMR pure_solid->analysis pure_oil->analysis

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Stereoselective Synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity (Poor syn/anti Ratio)

  • Question: My reaction is producing a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the diastereoselectivity?

  • Answer: Achieving high diastereoselectivity in the Henry reaction is a common challenge.[1][2] The stereochemical outcome is influenced by the catalyst system, solvent, temperature, and the nature of the base.[1][2][3][4]

    • Catalyst Choice: The selection of the chiral ligand and metal salt is critical. Copper complexes with chiral ligands such as bis(oxazolines) or salen-type ligands have shown high diastereoselectivity.[1][2][4] For instance, certain chiral tetrahydrosalen ([H4]salen) ligands with copper(I) strongly favor the syn product.[1][2] Conversely, some heterobimetallic catalysts, like those containing Nd/Na, can favor the anti isomer.[1]

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Non-coordinating solvents often favor one diastereomer over the other. It is recommended to screen a variety of solvents, such as THF, toluene, and dichloromethane.

    • Temperature Control: Lowering the reaction temperature can enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[5] Reactions carried out at temperatures ranging from -15°C to 0°C have been reported to improve the formation of the desired stereoisomer.[5]

    • Base Selection: The choice and amount of base are crucial. While a base is necessary to deprotonate the nitroalkane, using only a catalytic amount is often recommended to avoid side reactions and potential epimerization.[4][6]

Issue 2: Low Enantioselectivity (Low ee%)

  • Question: I am observing poor enantiomeric excess in my product. What factors can I modify to improve it?

  • Answer: Low enantioselectivity is a frequent hurdle in asymmetric catalysis. The primary factors to consider are the chiral catalyst system and the reaction conditions.

    • Chiral Ligand and Metal: The combination of the chiral ligand and the metal center is paramount for inducing high enantioselectivity. A wide array of chiral ligands, including those derived from cinchona alkaloids and chiral diamines, have been successfully employed in asymmetric Henry reactions, achieving enantioselectivities of up to 99% ee.[1][2] It is crucial to select a ligand that creates a well-defined chiral environment around the metal center.

    • Catalyst Loading: The catalyst loading can influence enantioselectivity. While higher loadings may increase reaction rates, they can sometimes lead to the formation of less selective catalytic species. It is advisable to optimize the catalyst loading, typically in the range of 1-10 mol%.

    • Additives: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity. For instance, the presence of certain salts like KI has been shown to inhibit the retro-nitroaldol reaction and improve enantiomeric excess in organocatalyzed Henry reactions.[1]

Issue 3: Low Reaction Yield

  • Question: The overall yield of my reaction is low. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Henry reaction can be attributed to several factors, including incomplete conversion, side reactions, and product degradation.

    • Reversibility (Retro-Henry Reaction): The Henry reaction is reversible, and the product can revert to the starting materials.[3][7] To minimize the retro-Henry reaction, it is important to optimize the reaction conditions, such as using a suitable catalyst and maintaining a controlled temperature.

    • Dehydration of the Nitroalkanol: The β-nitro alcohol product can undergo dehydration to form a nitroalkene, especially in the presence of excess base or at elevated temperatures.[3][4] Using a catalytic amount of a mild base can help to suppress this side reaction.

    • Reaction Time and Temperature: Insufficient reaction time can lead to incomplete conversion. Conversely, prolonged reaction times, especially at higher temperatures, can promote side reactions. Monitoring the reaction progress by TLC or GC is recommended to determine the optimal reaction time.

    • Purity of Reagents: The purity of the starting materials, particularly the aldehyde, is important. Impurities can interfere with the catalyst and lead to lower yields.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to separate the diastereomers and purify the final product. What purification strategies are recommended?

  • Answer: The separation of diastereomers can be challenging due to their similar physical properties.

    • Column Chromatography: Careful column chromatography on silica gel is the most common method for separating diastereomers of β-nitro alcohols. A thorough screening of eluent systems with varying polarities is often necessary to achieve good separation.

    • Fractional Crystallization: If the product is crystalline, fractional crystallization can be an effective method for separating diastereomers. This may require derivatization of the alcohol to form diastereomeric salts with a chiral resolving agent, followed by crystallization.[8]

    • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, chiral HPLC can be a powerful tool to separate both diastereomers and enantiomers.[9]

Frequently Asked Questions (FAQs)

Q1: What is the typical syn/anti ratio I can expect for the Henry reaction between benzaldehyde and 2-nitropropane?

A1: The syn/anti ratio is highly dependent on the catalytic system used. With appropriate chiral catalysts, it is possible to achieve high diastereoselectivity, with syn/anti ratios exceeding 90:10 or vice versa.[1][2] For example, a copper(I) complex with a chiral [H4]salen ligand has been reported to strongly favor the syn product.[1][2]

Q2: Which analytical techniques are best for determining the diastereomeric ratio and enantiomeric excess?

A2:

  • Diastereomeric Ratio: 1H NMR spectroscopy is a common and effective method for determining the diastereomeric ratio by integrating the signals of protons that are diastereotopic.

  • Enantiomeric Excess: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of the product.

Q3: Can I use an organocatalyst for this reaction?

A3: Yes, organocatalysts, such as chiral guanidine-thiourea bifunctional catalysts, have been successfully employed in asymmetric Henry reactions, providing high enantioselectivity, particularly for the syn product.[1]

Q4: What are some common side reactions to be aware of?

A4: The main side reactions are the retro-Henry reaction (reversion to starting materials) and the dehydration of the β-nitro alcohol product to form a nitroalkene.[3][7] Self-condensation of the aldehyde (Cannizzaro reaction) can also occur under strongly basic conditions.[7]

Data Presentation

Table 1: Influence of Catalyst on Diastereoselectivity and Enantioselectivity in Asymmetric Henry Reactions

Catalyst SystemAldehydeNitroalkaneDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee%)Reference
Cu(I) / Chiral [H4]salen LigandBenzaldehydeNitropropaneHighly syn-selectiveHigh[1][2]
Nd/Na / Chiral Diamide LigandAromatic AldehydesNitroethaneHighly anti-selectiveModerate to Good[1]
Cu(OAc)2 / Chiral Diamine LigandBenzaldehydeNitroethane92:8-[2]
Chiral P-spirocyclic Tetra-aminophosphonium SaltsAromatic AldehydesNitropropaneUp to 1:19Up to 99%[2]
Cu/Sm / Aminophenol Sulfonamide ComplexAryl Aldehydes1-Nitropropane>30:1 (anti)98%[2]

Note: The data presented is a summary from various sources and specific results may vary based on exact reaction conditions.

Experimental Protocols

Key Experiment: Asymmetric Henry Reaction using a Chiral Copper Catalyst

This protocol is a generalized procedure based on methodologies reported in the literature for asymmetric Henry reactions.[1][2][4]

Materials:

  • Chiral ligand (e.g., a chiral bis(oxazoline) or salen-type ligand)

  • Copper(I) or Copper(II) salt (e.g., Cu(OTf)2, Cu(OAc)2)

  • Benzaldehyde (freshly distilled)

  • 2-Nitropropane

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Base (e.g., triethylamine, N-methylmorpholine)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., 0.1 mmol) in the anhydrous solvent (5 mL). Add the copper salt (0.1 mmol) and stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -15 °C).

  • Addition of Reactants: Add benzaldehyde (1.0 mmol) to the catalyst solution. Subsequently, add 2-nitropropane (1.2 mmol) dropwise over a period of 10 minutes.

  • Addition of Base: Add the base (e.g., 0.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound diastereomers.

  • Characterization: Characterize the product by 1H NMR, 13C NMR, and mass spectrometry. Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification ligand Chiral Ligand catalyst Chiral Copper Catalyst ligand->catalyst metal Copper Salt metal->catalyst solvent_prep Anhydrous Solvent solvent_prep->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture benzaldehyde Benzaldehyde benzaldehyde->reaction_mixture nitropropane 2-Nitropropane nitropropane->reaction_mixture base Base base->reaction_mixture workup Aqueous Work-up reaction_mixture->workup purification Column Chromatography workup->purification product This compound purification->product analysis NMR, HPLC, MS product->analysis

Caption: Experimental workflow for the stereoselective synthesis of this compound.

Stereoselectivity_Factors center Stereoselectivity (dr & ee%) catalyst Chiral Catalyst (Ligand & Metal) catalyst->center solvent Solvent Polarity solvent->center temperature Reaction Temperature temperature->center base Base (Type & Amount) base->center

Caption: Key factors influencing the stereoselectivity of the Henry reaction.

References

Technical Support Center: Side Reactions in the Henry Reaction of 2-Nitropropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the Henry reaction of 2-nitropropane, particularly with formaldehyde as the aldehyde component.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the Henry reaction between 2-nitropropane and formaldehyde?

The primary product is 2-methyl-2-nitro-1-propanol. The reaction involves the base-catalyzed addition of the carbanion of 2-nitropropane to the carbonyl group of formaldehyde.

Q2: What are the most common side reactions observed in the Henry reaction of 2-nitropropane with formaldehyde?

The most prevalent side reactions include:

  • Double Henry Reaction: The initial product, 2-methyl-2-nitro-1-propanol, can react with a second molecule of formaldehyde to yield 2-methyl-2-nitro-1,3-propanediol.[1]

  • Dehydration: The β-nitro alcohol product can undergo elimination of water to form a nitroalkene, 2-methyl-1-nitropropene. This is more likely at elevated temperatures.[2]

  • Cannizzaro Reaction: Formaldehyde, lacking α-hydrogens, can undergo a base-induced disproportionation to methanol and formic acid.[1][3] A crossed Cannizzaro reaction is also a possibility.

  • Retro-Henry Reaction: The Henry reaction is reversible, and the product can revert to the starting materials, thus reducing the overall yield.[3]

  • Nef Reaction: During acidic workup, the salt of 2-nitropropane (the nitronate) can be hydrolyzed to form acetone and nitrous oxide.

Q3: How can I minimize the formation of the double Henry reaction product?

To suppress the formation of 2-methyl-2-nitro-1,3-propanediol, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of 2-nitropropane to formaldehyde of approximately 1:1 or a slight excess of 2-nitropropane is recommended.[4][5]

Q4: What reaction conditions favor the dehydration side reaction?

Higher reaction temperatures and the use of certain bases can promote the elimination of water to form the nitroalkene.[2] To minimize this, it is advisable to conduct the reaction at moderate temperatures, typically between 40°C and 58°C, and carefully select the base.[4][5]

Q5: Is the Cannizzaro reaction a significant concern with formaldehyde?

Yes, the Cannizzaro reaction can be a significant side reaction for aldehydes without α-hydrogens, such as formaldehyde, especially in the presence of a strong base.[1][3] This reaction consumes the aldehyde, reducing the yield of the desired Henry product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-methyl-2-nitro-1-propanol - Reaction has not gone to completion.- Significant side reactions are occurring.- Retro-Henry reaction is favored.- Product loss during workup.- Monitor the reaction progress using TLC or GC-MS to ensure completion.- Optimize reaction conditions (temperature, catalyst, stoichiometry) to minimize side reactions.- Use a slight excess of one reactant to push the equilibrium towards the product.- Ensure careful extraction and purification steps to avoid product loss.
High proportion of 2-methyl-2-nitro-1,3-propanediol - Excess formaldehyde used.- Prolonged reaction time.- Use a 2-nitropropane to formaldehyde molar ratio of 1:1 or slightly higher.[4][5]- Monitor the reaction and stop it once the starting material is consumed to avoid further reaction of the product.
Presence of 2-methyl-1-nitropropene in the product mixture - Reaction temperature is too high.- Inappropriate base used.- Maintain the reaction temperature in the optimal range of 40-58°C.[4][5]- Screen different bases to find one that minimizes elimination. Weakly basic catalysts may be preferable.
Formation of acetone detected during workup - Acidic workup conditions are too harsh, leading to the Nef reaction.- Neutralize the reaction mixture carefully, avoiding strongly acidic conditions if possible.- Consider alternative purification methods that do not require a strong acid wash.
Low conversion of starting materials - Inactive catalyst.- Insufficient amount of base.- Low reaction temperature.- Ensure the catalyst is active and used in the correct amount.- Use a catalytic amount of a suitable base (e.g., sodium hydroxide, triethylamine).[4][5][6]- Ensure the reaction temperature is within the optimal range.

Data Presentation

Table 1: Reported Yields of 2-methyl-2-nitro-1-propanol under Various Conditions

2-Nitropropane:Formaldehyde (molar ratio)CatalystSolventTemperature (°C)pHYield (%)Reference
1:1Sodium HydroxideWater44-55-92[4][5]
1:1.01Sodium HydroxideWater44-55-96[4]
1:1Triethylamine-45--[6]
1:1Alkali in AlcoholAlcohol354.595.3[6]
1:2Alkali in AlcoholAlcohol20496.6[6]
1:0.5Alkali in AlcoholAlcohol35594.7[6]

Note: The patents primarily focus on maximizing the yield of the desired product and do not provide detailed quantitative data on the distribution of side products.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-2-nitro-1-propanol with Sodium Hydroxide Catalyst [4][5]

  • Reactant Preparation: In a suitable reactor, charge 2-nitropropane.

  • Reagent Addition: Gradually and simultaneously add an aqueous solution of formaldehyde (e.g., 30% formalin) and a solution of sodium hydroxide. A molar ratio of 2-nitropropane to formaldehyde between 0.9:1 and 1.1:1 is recommended. The amount of sodium hydroxide should be catalytic, in the range of 1 to 10 milliequivalents per mole of 2-nitropropane.

  • Reaction Conditions: Maintain the reaction mixture with agitation at a temperature between 40°C and 58°C. The pH of the reaction medium should be kept between 7 and 11.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the consumption of the limiting reagent.

  • Workup: After the reaction is complete, neutralize the mixture with an acid (e.g., stearic acid or hydrochloric acid). The product can then be isolated by evaporation of the liquid phase, followed by purification if necessary.

Protocol 2: Synthesis of 2-methyl-2-nitro-1-propanol in an Alcoholic Solvent [6]

  • Catalyst and Aldehyde Preparation: Dissolve an alkali catalyst (e.g., sodium hydroxide) in an alcohol solvent (e.g., methanol). Then, dissolve paraformaldehyde in this solution.

  • Reaction Initiation: Add the resulting solution to 2-nitropropane. The molar ratio of 2-nitropropane to paraformaldehyde can be varied (e.g., 1:0.5 to 1:2).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 20-35°C) for a specified time (e.g., 1-3 hours).

  • Neutralization and Filtration: After the reaction is complete, neutralize the mixture with an acid (e.g., sulfuric acid) to a pH of 4-5 and filter.

  • Isolation: Subject the filtrate to reduced pressure distillation to remove lower-boiling impurities and the solvent, yielding the crystalline 2-methyl-2-nitro-1-propanol.

Visualizations

Henry_Reaction_Pathways cluster_main Main Henry Reaction cluster_side Side Reactions 2-Nitropropane 2-Nitropropane Nitronate Anion Nitronate Anion 2-Nitropropane->Nitronate Anion + Base Formaldehyde Formaldehyde Cannizzaro Cannizzaro Products: Methanol + Formic Acid Formaldehyde->Cannizzaro + Base Base Base 2-Methyl-2-nitro-1-propanol Desired Product: 2-Methyl-2-nitro-1-propanol Nitronate Anion->2-Methyl-2-nitro-1-propanol + Formaldehyde Nef Nef Reaction Product: Acetone Nitronate Anion->Nef + Acidic Workup 2-Methyl-2-nitro-1-propanol->2-Nitropropane Retro-Henry Double_Henry Double Henry Product: 2-Methyl-2-nitro-1,3-propanediol 2-Methyl-2-nitro-1-propanol->Double_Henry + Formaldehyde Dehydration Dehydration Product: 2-Methyl-1-nitropropene 2-Methyl-2-nitro-1-propanol->Dehydration - H2O (High Temp)

Caption: Reaction pathways in the Henry reaction of 2-nitropropane.

Troubleshooting_Workflow start Start: Low Yield or Impurities in Henry Reaction check_purity Analyze Product Mixture (GC-MS, NMR) start->check_purity high_diol High 2-Methyl-2-nitro-1,3-propanediol? check_purity->high_diol Identify Major Impurity high_alkene High 2-Methyl-1-nitropropene? high_diol->high_alkene No adjust_stoichiometry Adjust 2-Nitropropane: Formaldehyde ratio to ~1:1 high_diol->adjust_stoichiometry Yes unreacted_sm High Unreacted Starting Material? high_alkene->unreacted_sm No reduce_temp Lower Reaction Temperature (40-58°C) high_alkene->reduce_temp Yes other_impurities Other Impurities (e.g., Acetone)? unreacted_sm->other_impurities No check_conditions Check Reaction Time, Temperature, and Catalyst Activity unreacted_sm->check_conditions Yes modify_workup Modify Workup Conditions (Avoid Strong Acid) other_impurities->modify_workup Yes end End: Optimized Reaction other_impurities->end No adjust_stoichiometry->end optimize_base Optimize Base Catalyst (Type and Amount) reduce_temp->optimize_base optimize_base->end check_conditions->end modify_workup->end

Caption: Troubleshooting workflow for the Henry reaction of 2-nitropropane.

References

optimizing reaction conditions for 2-Methyl-2-nitro-1-phenyl-1-propanol formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the formation of 2-Methyl-2-nitro-1-phenyl-1-propanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a product of the Henry (nitroaldol) reaction between benzaldehyde and 2-nitropropane.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Ensure the base catalyst (e.g., NaOH, KOH, or amine-based) has not degraded. Use a fresh batch or verify its activity.
Inappropriate Solvent The polarity of the solvent can significantly impact the reaction. More polar solvents like water or methanol generally lead to higher yields.[1] Consider solvent screening to find the optimal medium.
Suboptimal Temperature The reaction temperature affects the rate and equilibrium. While room temperature is often a starting point, some systems may require cooling to manage exothermic reactions or heating to overcome activation energy barriers.[2][3]
Incorrect Stoichiometry Verify the molar ratios of benzaldehyde, 2-nitropropane, and the catalyst. A slight excess of one reactant may be beneficial.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time, which can be up to 24 hours or longer.[1]

Issue 2: Poor Diastereoselectivity

Possible Cause Suggested Solution
High Reaction Temperature Lowering the reaction temperature, for instance to between -15°C and 0°C, can significantly enhance the formation of the desired stereoisomer.[3]
Inappropriate Catalyst The choice of catalyst can influence stereoselectivity. Chiral catalysts or specific amine catalysts may favor the formation of one diastereomer over another.
Solvent Effects The solvent can play a role in the transition state geometry. Experiment with different solvents to see the effect on the diastereomeric ratio.

Issue 3: Formation of Side Products (e.g., Nitroalkene)

Possible Cause Suggested Solution
Excessive Reaction Temperature or Time Prolonged reaction times or high temperatures can promote the dehydration of the desired nitro alcohol product to form a nitroalkene.[4] Optimize these parameters by monitoring the reaction progress.
Strongly Basic Conditions A high concentration of a strong base can favor the elimination reaction. Consider using a milder base or a lower concentration of the strong base.
Acidic Workup Conditions A strongly acidic workup can also lead to dehydration. Neutralize the reaction mixture carefully.

Issue 4: Difficulty in Product Purification

Possible Cause Suggested Solution
Oily Product The product may initially separate as an oil. Try to induce crystallization by scratching the flask, seeding with a crystal, or cooling the solution.
Presence of Impurities Unreacted starting materials or side products can interfere with crystallization. Purify the crude product using column chromatography before attempting crystallization.
Inappropriate Crystallization Solvent A single solvent or a mixture of solvents may be required for effective crystallization. Perform small-scale solubility tests to find a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of this compound?

The formation of this compound proceeds via the Henry reaction, which is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane (2-nitropropane) and an aldehyde (benzaldehyde). The base deprotonates the α-carbon of the nitroalkane to form a nitronate anion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product.

Q2: How can I improve the yield of the reaction?

To improve the yield, you can optimize several parameters:

  • Catalyst Loading: Increasing the amount of catalyst can enhance the product yield up to a certain point, beyond which the increase may be negligible.[1]

  • Solvent Choice: Using more polar solvents such as water or methanol has been shown to result in higher yields.[1]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion, which may take 24 hours or more.[1]

  • Temperature: While room temperature is a common starting point, optimizing the temperature can improve yields.

Q3: How can I control the stereoselectivity of the reaction?

Controlling the stereoselectivity to obtain a specific diastereomer is a common challenge. A key parameter is temperature; running the reaction at lower temperatures (e.g., -15°C to 0°C) has been shown to favor the formation of the (1R,2S) stereoisomer.[3] The choice of catalyst and solvent can also influence the diastereomeric ratio.

Q4: What are the common side reactions, and how can I minimize them?

A common side reaction is the dehydration of the this compound product to form the corresponding nitroalkene (2-methyl-1-phenyl-1-nitropropene).[4] This is often promoted by high temperatures, prolonged reaction times, or strongly acidic or basic conditions. To minimize this, it is important to carefully control the reaction temperature and time and to perform a careful workup.

Q5: What is a suitable method for purifying the final product?

The product can be purified by recrystallization from a suitable solvent. If the crude product is an oil or contains significant impurities, purification by column chromatography followed by crystallization is recommended. Distillation under reduced pressure is another potential purification method.[5][6]

Data Presentation

Table 1: Effect of Catalyst Loading on Product Yield (Illustrative)

EntryCatalyst (mol%)Yield (%)
11.067
23.085
35.092
47.093

Note: This data is illustrative and based on trends reported for Henry reactions.[1] Actual results may vary depending on specific reaction conditions.

Table 2: Influence of Solvent on Reaction Yield (Illustrative)

EntrySolventYield (%)
1WaterHigh
2MethanolModerate-High
3AcetonitrileModerate
4DichloromethaneLow

Note: This table illustrates the general trend of solvent polarity on the Henry reaction yield.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1 equivalent) and 2-nitropropane (1-1.2 equivalents).

  • Solvent Addition: Add the chosen solvent (e.g., methanol, water).

  • Catalyst Addition: Add the base catalyst (e.g., triethylamine, 0.1 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath) and monitor the progress by TLC or GC.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification reactants Combine Benzaldehyde and 2-Nitropropane solvent Add Solvent reactants->solvent catalyst Add Catalyst solvent->catalyst stir Stir at Controlled Temperature catalyst->stir monitor Monitor Progress (TLC/GC) stir->monitor neutralize Neutralize with Acid monitor->neutralize Reaction Complete extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Recrystallization or Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions? start Low Yield? check_catalyst Check Catalyst Activity/Amount start->check_catalyst Yes check_temp Optimize Temperature start->check_temp No inactive_catalyst Use Fresh Catalyst check_catalyst->inactive_catalyst solution Improved Yield inactive_catalyst->solution check_time Increase Reaction Time check_temp->check_time check_solvent Screen Solvents check_time->check_solvent side_reactions Dehydration to Nitroalkene? check_solvent->side_reactions side_reactions->solution Minimized

References

preventing decomposition of 2-Methyl-2-nitro-1-phenyl-1-propanol during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Methyl-2-nitro-1-phenyl-1-propanol during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition of this compound during workup?

A1: The primary cause of decomposition is the retro-Henry reaction, which is the reverse of the nitroaldol condensation (Henry reaction) used for its synthesis. This reaction is base-catalyzed and leads to the cleavage of the carbon-carbon bond formed during the synthesis, reverting to the starting materials: benzaldehyde and 2-nitropropane. Dehydration of the alcohol to form a nitroalkene is another potential decomposition pathway, especially under acidic conditions.

Q2: What reaction parameters can influence the stability of the product during workup?

A2: Several parameters are critical to maintaining the stability of this compound:

  • pH: Exposure to basic conditions (pH > 7) can significantly promote the retro-Henry reaction. Careful neutralization is crucial.

  • Temperature: Elevated temperatures can accelerate the rate of both the retro-Henry reaction and dehydration. It is advisable to conduct the workup at or below room temperature.

  • Reaction Time: Prolonged exposure to adverse pH or temperature conditions increases the likelihood of decomposition. Workup procedures should be performed efficiently.

  • Choice of Solvents and Reagents: The selection of appropriate solvents for extraction and washing, as well as the neutralizing agent, can impact product stability and recovery.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of this compound.

Problem Potential Cause Recommended Solution
Low product yield after workup Retro-Henry reaction due to residual base.Carefully neutralize the reaction mixture to a slightly acidic pH (e.g., 5-6) with a mild acid like dilute HCl or saturated ammonium chloride solution before extraction.
Product loss during aqueous washes.Minimize the volume and number of aqueous washes. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer.
Thermal decomposition.Perform all workup steps, including extractions and solvent removal, at low temperatures (e.g., using an ice bath and a rotary evaporator with a cooled water bath).
Presence of benzaldehyde impurity in the final product Decomposition via the retro-Henry reaction.Follow the recommendations for preventing the retro-Henry reaction (neutralization and low temperature). Consider purification by column chromatography or recrystallization.
Formation of a colored oil instead of a crystalline solid Presence of impurities from side reactions or decomposition.Ensure complete neutralization and efficient washing. Purify the crude product using an appropriate technique such as flash chromatography on silica gel.
Emulsion formation during extraction High concentration of salts or basic species.Add a small amount of brine to the separatory funnel. If the emulsion persists, filtration through a pad of Celite may be necessary.

Experimental Protocols

General Workup Procedure to Minimize Decomposition

This protocol is designed to mitigate the risk of decomposition of this compound.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Neutralization: Slowly add a pre-cooled, dilute aqueous solution of a mild acid (e.g., 1 M HCl or saturated NH₄Cl) with vigorous stirring. Monitor the pH of the aqueous phase and adjust to a final pH of 5-6.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Perform the extraction three times with fresh solvent to ensure complete recovery.

  • Washing: Wash the combined organic extracts sequentially with:

    • Deionized water (to remove water-soluble salts).

    • Saturated aqueous sodium bicarbonate solution (if a strong acid was used for neutralization, to remove residual acid).

    • Brine (to facilitate phase separation and remove residual water).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (typically below 40 °C) to prevent thermal decomposition.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Visualizations

Decomposition Pathway

The following diagram illustrates the primary decomposition pathway for this compound via the retro-Henry reaction.

Product This compound TransitionState [Transition State] Product->TransitionState Base (OH⁻) Reactants Benzaldehyde + 2-Nitropropane TransitionState->Reactants Retro-Henry Reaction

Caption: Retro-Henry decomposition pathway.

Recommended Workup Workflow

This diagram outlines the recommended workflow for the workup of this compound to minimize decomposition.

Start Reaction Mixture Cool Cool to 0-5 °C Start->Cool Neutralize Neutralize to pH 5-6 Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Anhydrous Agent Wash->Dry Evaporate Solvent Removal (Low Temp) Dry->Evaporate Purify Purification Evaporate->Purify End Pure Product Purify->End

Caption: Recommended workup workflow.

Technical Support Center: Diastereomeric Separation of Nitro Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the diastereomeric separation of nitro alcohols. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed protocols to overcome common challenges in separating these specific stereoisomers.

Frequently Asked Questions (FAQs)

Q1: I am seeing poor resolution between my nitro alcohol diastereomers. What are the first steps to improve separation?

Poor resolution is a common issue and can often be addressed by systematically optimizing your chromatographic conditions. The key is to enhance the subtle differences in the physicochemical properties of the diastereomers.

Initial Steps for HPLC/SFC:

  • Decrease the flow rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution. Chiral separations, in particular, can benefit from lower flow rates, sometimes as low as 0.2 mL/min for a 4.6 mm ID column.[1]

  • Optimize the mobile phase composition:

    • Normal Phase (NP-HPLC/SFC): Adjust the ratio of the non-polar and polar solvents. For nitro alcohols, typical mobile phases consist of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol or ethanol).[2][3] Systematically vary the percentage of the alcohol modifier. Secondary or tertiary alcohols in the mobile phase may provide better resolution than primary alcohols.[3]

    • Reversed Phase (RP-HPLC): Modify the ratio of water/buffer and the organic solvent (e.g., acetonitrile or methanol).

  • Screen different columns: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and often provide good selectivity for compounds with multiple functional groups like nitro alcohols.[4] It is advisable to screen a variety of CSPs with different selectors to find the optimal one.[5]

  • Adjust the temperature: Lowering the column temperature can sometimes enhance the chiral recognition and improve resolution, although it may increase analysis time and backpressure. Conversely, increasing the temperature can improve peak shape and efficiency.[1]

Q2: My peaks are tailing significantly. What could be the cause and how can I fix it?

Peak tailing can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase, or other system issues.

Potential Causes and Solutions:

  • Secondary Interactions: The nitro group can be weakly acidic, and the alcohol group is a hydrogen bond donor/acceptor. These can lead to strong interactions with active sites (e.g., residual silanols) on the silica-based stationary phase.

    • Solution: Add a mobile phase additive. For acidic compounds, a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) can help. For basic compounds, an amine like diethylamine (DEA) or triethylamine (TEA) (0.1%) is often used.[1][6] Even for neutral compounds like nitro alcohols, these additives can improve peak shape by masking active sites.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination/Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. In some cases, reversing the column and backflushing it to waste can dislodge particulates from the inlet frit.

Q3: I am observing peak fronting. What does this indicate?

Peak fronting is less common than tailing and is often a sign of a more significant issue.

Common Causes:

  • High Sample Concentration/Solubility Issues: The sample may be poorly soluble in the mobile phase, or the concentration might be too high.

  • Column Collapse or Void: A sudden shock or operating outside the column's recommended pressure or pH range can cause the packed bed to collapse, creating a void at the column inlet. This is a catastrophic column failure.

  • Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including fronting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[7]

Q4: My two diastereomer peaks have suddenly merged. What should I check?

A sudden loss of resolution can be alarming. The cause is often a change in the chromatographic system.

Troubleshooting Checklist:

  • Mobile Phase Preparation: Was a new batch of mobile phase prepared? Inconsistent mobile phase composition is a frequent cause of retention and resolution changes. Even small variations in the percentage of a modifier or additive can have a significant impact.[5]

  • Column Health: Has the column been changed? Or has the existing column reached the end of its life? Column performance degrades over time.

  • System Parameters: Check the flow rate, temperature, and pressure to ensure they are at the setpoints and stable.

  • Sample Integrity: Has the sample degraded or changed in any way?

A logical workflow for troubleshooting this issue is presented below.

Caption: Troubleshooting workflow for loss of resolution.

Q5: Are there any alternatives to chromatography for separating nitro alcohol diastereomers?

Yes, diastereoselective crystallization can be a powerful technique, especially for larger scale separations. Since diastereomers have different physical properties, they also have different solubilities, which can be exploited for separation.

Key Concepts:

  • Fractional Crystallization: This involves dissolving the diastereomeric mixture in a suitable solvent and allowing one diastereomer to crystallize preferentially while the other remains in the mother liquor.

  • Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, the diastereomers can interconvert in solution. If one diastereomer is significantly less soluble and crystallizes, the equilibrium will shift, causing the more soluble diastereomer to convert to the less soluble one, potentially allowing for a theoretical yield of >50% for a single isomer. This has been successfully applied to compounds containing nitro groups.[7]

Finding the right solvent system and conditions for crystallization often requires screening and can be a trial-and-error process.

Data Presentation: Optimizing Separation Parameters

The following tables summarize the general effects of various chromatographic parameters on the separation of diastereomers. The specific values are illustrative and will vary depending on the exact nitro alcohol structure.

Table 1: Effect of Mobile Phase Modifier on Resolution (Rs)

Chiral Stationary PhaseMobile Phase (Hexane/Alcohol)ModifierRs (Diastereomer 1 vs. 2)Expected Peak Shape
Cellulose-based CSP90:10Isopropanol1.8Good
Cellulose-based CSP80:20Isopropanol1.5Good, shorter retention
Cellulose-based CSP90:10Ethanol1.6Good
Cellulose-based CSP90:10Methanol1.3May show some tailing
Amylose-based CSP90:10Isopropanol2.1Excellent

Note: Generally, less polar alcohols like isopropanol provide better selectivity in normal phase. The optimal percentage of the modifier needs to be determined empirically.

Table 2: Influence of Additives in Normal Phase HPLC

Base Mobile PhaseAdditive (0.1%)Effect on Peak TailingEffect on Resolution (Rs)
Hexane:Isopropanol (90:10)NoneModerate Tailing1.4
Hexane:Isopropanol (90:10)Trifluoroacetic Acid (TFA)Reduced Tailing1.6
Hexane:Isopropanol (90:10)Diethylamine (DEA)Reduced Tailing1.5

Note: The nitro group's weak acidity might interact with basic additives, while the alcohol can interact with both. The choice of additive should be screened for optimal performance.[2]

Experimental Protocols

Protocol 1: HPLC/SFC Method Development for Nitro Alcohol Diastereomers

This protocol outlines a general strategy for developing a separation method.

  • Sample Preparation:

    • Dissolve the nitro alcohol diastereomeric mixture in a suitable solvent, ideally the mobile phase or a weaker solvent. A typical starting concentration is 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Screening (HPLC or SFC):

    • Columns: Screen a set of 3-4 chiral stationary phases (CSPs), including at least one cellulose-based and one amylose-based column.

    • Mobile Phase (NP-HPLC): Start with a generic mobile phase such as Hexane/Isopropanol (90/10 v/v).

    • Mobile Phase (SFC): Use CO₂ as the main mobile phase with a modifier like methanol or ethanol. Start with a gradient of 5% to 40% modifier over 5-10 minutes.

    • Flow Rate: Begin with 1.0 mL/min for HPLC (4.6 mm ID column) and 3.0 mL/min for SFC.

    • Temperature: Maintain the column at a constant temperature, e.g., 25 °C.

    • Detection: Use a UV detector at a wavelength where the nitro alcohol absorbs (e.g., 210 nm or 254 nm).

  • Optimization:

    • Select the column and mobile phase system that shows the best initial separation (even if it's not baseline).

    • Optimize Modifier Percentage: Vary the percentage of the alcohol modifier in NP-HPLC or SFC in small increments (e.g., 8%, 10%, 12%, 15%) to find the sweet spot for resolution and retention time.

    • Test Additives: If peak shape is poor, add 0.1% of an acidic (TFA) or basic (DEA) modifier to the alcohol portion of the mobile phase.

    • Optimize Flow Rate and Temperature: Once a good mobile phase is found, fine-tune the flow rate and temperature to maximize resolution.

The general workflow for method development is illustrated below.

Caption: General workflow for chromatographic method development.

Protocol 2: Diastereoselective Crystallization Screening
  • Solvent Screening:

    • Accurately weigh about 10-20 mg of the diastereomeric mixture into several small vials.

    • Add a different solvent (e.g., isopropanol, ethyl acetate, toluene, dichloromethane, heptane) to each vial in small increments at room temperature until the solid just dissolves. Note the approximate solubility.

    • Screen solvent/anti-solvent systems. Dissolve the mixture in a good solvent, then slowly add an anti-solvent (in which the compound is poorly soluble) until turbidity persists.

  • Crystallization Methods:

    • Slow Evaporation: Leave the vials from the solubility test loosely capped to allow the solvent to evaporate slowly over several hours to days.

    • Slow Cooling: Prepare a saturated solution at a higher temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

    • Vapor Diffusion: Place a vial containing a concentrated solution of the mixture inside a larger sealed chamber containing an anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, inducing crystallization.

  • Analysis:

    • Once crystals form, separate them from the mother liquor by filtration.

    • Analyze both the crystals and the mother liquor by HPLC or NMR to determine the diastereomeric ratio. A successful crystallization will show an enrichment of one diastereomer in the crystalline solid.

References

Technical Support Center: Synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol via the Henry (nitroaldol) reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of this compound lower than expected?

Answer: Low yields can be attributed to several factors:

  • Suboptimal Base Catalyst: The choice and concentration of the base catalyst are critical. Strong bases can promote side reactions, while a catalyst concentration that is too low may result in incomplete reaction.

  • Reaction Temperature: Elevated temperatures can favor the dehydration of the product to form the corresponding nitroalkene.[1]

  • Reaction Time: The reaction is reversible, so an insufficient reaction time will lead to low conversion. Conversely, excessively long reaction times can promote the formation of byproducts.

  • Water Content: The presence of excess water can hinder the reaction. However, a small amount of water can be beneficial, particularly when using solid base catalysts.

  • Purity of Reagents: Impurities in benzaldehyde or 2-nitropropane can interfere with the reaction.

Solutions:

  • Catalyst Screening: Experiment with different base catalysts, such as sodium hydroxide, potassium hydroxide, or tertiary amines like triethylamine, to find the optimal catalyst for your specific conditions.[2][3]

  • Temperature Control: Maintain a controlled temperature, typically between 40-58°C, to favor the formation of the desired nitro alcohol.[2]

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent and Water Content: Use an appropriate solvent and control the amount of water in the reaction mixture. In some cases, a small amount of water (1.5-10% by weight) can be beneficial.[2]

  • Reagent Purification: Ensure the purity of your starting materials.

Question 2: The reaction mixture is turning dark brown/black. What is causing this and how can it be prevented?

Answer: A dark coloration often indicates the formation of side products or decomposition.

  • Cannizzaro Reaction: In the presence of a strong base, benzaldehyde can undergo a self-condensation reaction (Cannizzaro reaction), which can lead to colored byproducts.[4]

  • Decomposition of Nitroalkane: Strong bases can also promote the decomposition of 2-nitropropane.

  • Side Reactions: Other side reactions may be occurring at elevated temperatures.

Solutions:

  • Control Basicity: Use a weaker base or a lower concentration of a strong base. Maintaining the pH of the reaction medium between 7 and 11 is recommended.[2]

  • Gradual Addition of Base: Add the base catalyst slowly to the reaction mixture to avoid localized high concentrations.

  • Temperature Management: Keep the reaction temperature within the recommended range.

Question 3: How can the formation of the nitroalkene byproduct be minimized?

Answer: The formation of 2-methyl-1-phenyl-2-nitropropene is a common side reaction resulting from the dehydration of the desired product.

  • Excessive Heat: Higher reaction temperatures promote the elimination of water.

  • Strongly Basic Conditions: Strong bases can facilitate the dehydration process.

Solutions:

  • Lower Reaction Temperature: Conduct the reaction at the lower end of the effective temperature range.

  • Use of Weaker Bases: Employing a milder base catalyst can reduce the rate of dehydration.

  • Control of Reaction Time: Quench the reaction once the formation of the desired product is maximized to prevent subsequent dehydration.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the base-catalyzed synthesis of this compound?

A1: The reaction proceeds via the Henry reaction mechanism. The base catalyst deprotonates 2-nitropropane to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of benzaldehyde. Subsequent protonation of the resulting alkoxide yields this compound.

Q2: Which base catalysts are most effective for this synthesis?

A2: A variety of bases can be used, including alkali metal hydroxides (e.g., NaOH, KOH), alkaline earth metal hydroxides, basic ion exchange resins, and tertiary amines (e.g., triethylamine).[2][3] The optimal catalyst may depend on the specific reaction conditions and desired outcome.

Q3: What are the typical reaction conditions for this synthesis?

A3: Based on analogous syntheses, typical conditions involve reacting benzaldehyde and 2-nitropropane in a molar ratio of approximately 1:1 to 1:1.1 in the presence of a catalytic amount of base.[2] The temperature is generally maintained between 40°C and 58°C, and the pH is kept between 7 and 11.[2]

Q4: How can the product be purified?

A4: After the reaction is complete, the mixture is typically neutralized with an acid. The product can then be isolated by filtration if it crystallizes from the solution. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography. For non-crystalline products, extraction followed by distillation under reduced pressure may be employed.[5]

Data Presentation

The following table summarizes data from the synthesis of a closely related compound, 2-nitro-2-methyl-1-propanol, using different base catalysts. While not specific to the target molecule, it provides a useful comparison of the impact of the base catalyst on yield.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Sodium HydroxideMethanol35195.3>95[5]
Tributylaminen-Propanol20396.6>95[5]
Tripropylaminen-Butanol35395.1>95[5]
TriethylamineNone450.5--[3]

Experimental Protocols

The following is an adapted experimental protocol for the synthesis of this compound based on procedures for analogous compounds.[2][5]

Materials:

  • Benzaldehyde

  • 2-Nitropropane

  • Base catalyst (e.g., Sodium Hydroxide or Triethylamine)

  • Solvent (e.g., Methanol or Ethanol)

  • Acid for neutralization (e.g., Sulfuric acid or Stearic acid)

Procedure:

  • In a round-bottom flask equipped with a stirrer and a thermometer, dissolve the base catalyst in the chosen alcohol solvent.

  • To this solution, add benzaldehyde.

  • Slowly add 2-nitropropane to the mixture while maintaining the reaction temperature between 40-50°C.

  • Stir the reaction mixture at this temperature for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture and neutralize it by adding acid until the pH is between 4 and 5.

  • Filter the resulting mixture to isolate the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

Mandatory Visualizations

Reaction_Pathway Benzaldehyde Benzaldehyde Alkoxide_Intermediate Alkoxide_Intermediate Benzaldehyde->Alkoxide_Intermediate Nucleophilic Attack + Nitronate Anion 2-Nitropropane 2-Nitropropane Nitronate_Anion Nitronate_Anion 2-Nitropropane->Nitronate_Anion Deprotonation + Base Base_Catalyst Base_Catalyst Base_Catalyst->2-Nitropropane Product This compound Alkoxide_Intermediate->Product Protonation + H+

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Low_Yield Low Yield Suboptimal_Catalyst Suboptimal Catalyst/Concentration Low_Yield->Suboptimal_Catalyst Incorrect_Temp Incorrect Temperature Low_Yield->Incorrect_Temp Dark_Color Dark Coloration Side_Reactions Side Reactions (e.g., Cannizzaro) Dark_Color->Side_Reactions Nitroalkene_Byproduct Nitroalkene Byproduct Nitroalkene_Byproduct->Incorrect_Temp Dehydration Product Dehydration Nitroalkene_Byproduct->Dehydration Optimize_Catalyst Optimize Catalyst & Concentration Suboptimal_Catalyst->Optimize_Catalyst Control_Temp Control Temperature (40-58°C) Incorrect_Temp->Control_Temp Control_pH Control pH (7-11) Side_Reactions->Control_pH Dehydration->Control_Temp Monitor_Reaction Monitor Reaction by TLC Dehydration->Monitor_Reaction

Caption: Troubleshooting workflow for common synthesis issues.

References

common impurities in crude 2-Methyl-2-nitro-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Methyl-2-nitro-1-phenyl-1-propanol. The following information addresses common impurities and provides guidance on their identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

A1: Common impurities in crude this compound typically originate from the starting materials, side reactions, or the solvent used during synthesis. These can be broadly categorized as:

  • Unreacted Starting Materials: Benzaldehyde, 2-nitropropane, and formaldehyde (or its polymer paraformaldehyde) are often present in the crude product.

  • Solvents: Residual solvents used in the reaction, such as methanol or n-propyl alcohol, are common impurities.[1]

  • Catalysts: Amine catalysts like triethylamine or tributylamine, if used in the synthesis, may be present in trace amounts.

  • Side-Products: Byproducts from unintended reactions can also be a source of impurities.

  • Stereoisomers: Depending on the synthesis method, different stereoisomers of the target molecule may be present. For the related compound 1-phenyl-2-nitropropanol, the formation of different stereoisomers is a known issue.[2]

Q2: How can I identify the impurities in my crude sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling.[3][4][5] These methods include:

  • Chromatographic Techniques:

    • Gas Chromatography (GC): Particularly useful for identifying volatile impurities such as residual solvents and unreacted starting materials.[1][4]

    • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying non-volatile impurities and the main product.[4]

  • Spectroscopic Techniques:

    • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) to provide molecular weight information for identifying unknown impurities.[4][5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities.

    • Infrared (IR) Spectroscopy: Can help identify functional groups present in the impurities.

Q3: What are the acceptable limits for these impurities in a pharmaceutical setting?

A3: The acceptable limits for impurities in active pharmaceutical ingredients (APIs) are strictly regulated by authorities like the ICH, USFDA, and EMA. Generally, impurities present at levels above 0.1% should be identified and quantified.[3] For specific limits, it is crucial to consult the relevant pharmacopeial monographs and regulatory guidelines.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity of Crude Product Incomplete reaction.Optimize reaction conditions (temperature, time, stoichiometry of reactants). Monitor the reaction progress using TLC or GC to ensure completion.
Formation of side-products due to non-optimal reaction conditions.Adjust the reaction temperature and the rate of addition of reagents. The use of a suitable catalyst can also minimize side reactions.
Presence of Unreacted Starting Materials Incorrect stoichiometry of reactants.Carefully control the molar ratios of the starting materials.
Inefficient purification.Employ appropriate purification techniques such as recrystallization or column chromatography. For volatile starting materials, distillation under reduced pressure can be effective.[1]
Residual Solvents Detected Inadequate drying of the product.Dry the product under vacuum at an appropriate temperature to remove residual solvents.
Presence of Stereoisomeric Impurities Lack of stereocontrol during the synthesis.The synthesis of related nitroalcohols shows that reaction temperature control can influence the stereochemical outcome.[2] Consider optimizing the reaction temperature to favor the formation of the desired stereoisomer. Chiral chromatography may be necessary for separation.

Experimental Protocols

Synthesis of 2-Nitroalcohols (General Procedure)

A common method for synthesizing nitroalcohols is the Henry reaction (nitroaldol reaction). The following is a generalized protocol based on the synthesis of similar compounds:

  • Dissolve the aldehyde (e.g., benzaldehyde) and the nitroalkane (e.g., 2-nitropropane) in a suitable solvent (e.g., an alcohol).

  • Add a basic catalyst (e.g., an amine like triethylamine) to the solution. The reaction temperature is often controlled to influence the stereoselectivity.[2]

  • Allow the reaction to proceed for a specified time, monitoring its progress by TLC or GC.

  • After the reaction is complete, neutralize the catalyst with an acid.

  • Isolate the crude product, often by removing the solvent under reduced pressure.

  • Purify the crude product by methods such as recrystallization or column chromatography.

Visualizations

Synthesis Pathway and Potential Impurities

G Synthesis of this compound and Potential Impurities Benzaldehyde Benzaldehyde Reaction Henry Reaction Benzaldehyde->Reaction Nitropropane 2-Nitropropane Nitropropane->Reaction Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->Reaction Solvent Solvent (e.g., Alcohol) Solvent->Reaction Product Crude 2-Methyl-2-nitro- 1-phenyl-1-propanol Reaction->Product UnreactedBenzaldehyde Unreacted Benzaldehyde Product->UnreactedBenzaldehyde contains UnreactedNitropropane Unreacted 2-Nitropropane Product->UnreactedNitropropane contains ResidualSolvent Residual Solvent Product->ResidualSolvent contains ResidualCatalyst Residual Catalyst Product->ResidualCatalyst contains SideProducts Side-Products Product->SideProducts contains G Troubleshooting Flowchart for Impurity Analysis Start Crude Product Analysis GCMS Perform GC-MS Analysis Start->GCMS LCMS Perform LC-MS Analysis Start->LCMS VolatileImpurities Volatile Impurities Detected? GCMS->VolatileImpurities NonVolatileImpurities Non-Volatile Impurities Detected? LCMS->NonVolatileImpurities VolatileImpurities->LCMS No IdentifyVolatile Identify: Unreacted Starting Materials, Residual Solvents VolatileImpurities->IdentifyVolatile Yes IdentifyNonVolatile Identify: Side-Products, Stereoisomers, Catalyst Residue NonVolatileImpurities->IdentifyNonVolatile Yes PurifyVolatile Purification: Distillation, Vacuum Drying IdentifyVolatile->PurifyVolatile PurifyNonVolatile Purification: Recrystallization, Column Chromatography IdentifyNonVolatile->PurifyNonVolatile

References

Technical Support Center: Enhancing the Stability of 2-Methyl-2-nitro-1-phenyl-1-propanol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 2-Methyl-2-nitro-1-phenyl-1-propanol in solution.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of parent compound peak and appearance of new peaks in HPLC or GC analysis.

  • Change in the physical appearance of the solution (e.g., color change, precipitation).

  • Inconsistent results in bioassays or chemical reactions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Basic pH of the Solution 1. Measure the pH of your solution. 2. If the pH is > 7, adjust to a slightly acidic or neutral pH (6.0-7.0) using a suitable buffer system (e.g., phosphate or citrate buffer).[1][2][3][4][5] 3. Re-analyze the sample to check for improved stability.The primary degradation pathway for β-nitro alcohols is the base-catalyzed retro-Henry reaction, which cleaves the molecule into its starting materials (a nitroalkane and an aldehyde).[6][7][8][9][10] Maintaining a neutral to slightly acidic pH minimizes this reaction.
High Storage Temperature 1. Store stock solutions and experimental samples at lower temperatures (e.g., 2-8 °C or -20 °C). 2. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. 3. Perform experiments at the lowest practical temperature.Elevated temperatures can accelerate degradation reactions, including the retro-Henry reaction and potential dehydration to form a nitroalkene.[11]
Presence of Oxidizing Agents 1. De-gas solvents to remove dissolved oxygen. 2. Consider adding a suitable antioxidant (e.g., BHT, Vitamin E) to the solution, depending on the compatibility with your experimental system.[12][13][14][15][16]The nitroalkanol moiety may be susceptible to oxidation.
Exposure to Light 1. Store solutions in amber vials or protect them from light using aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.Nitroaromatic compounds can be sensitive to light, which may induce photolytic degradation.[17]
Inappropriate Solvent 1. If possible, use aprotic solvents. 2. If aqueous solutions are necessary, ensure the pH is controlled with a buffer.The choice of solvent can influence the rate of degradation.[18]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most probable degradation pathway for this compound in solution is the retro-Henry (or retro-nitroaldol) reaction . This is a reversible, base-catalyzed reaction that results in the cleavage of the carbon-carbon bond between the carbon bearing the hydroxyl group and the carbon bearing the nitro group. This decomposition yields 2-nitropropane and benzaldehyde.

This compound This compound 2-Nitropropane 2-Nitropropane This compound->2-Nitropropane Retro-Henry Reaction (Base-catalyzed) Benzaldehyde Benzaldehyde This compound->Benzaldehyde Retro-Henry Reaction (Base-catalyzed)

Caption: Primary degradation pathway of this compound.

Q2: How can I monitor the stability of my this compound solution?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.[19][20][21][22] A suitable method should be able to separate the parent compound from its potential degradation products (e.g., benzaldehyde and 2-nitropropane). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products, though care must be taken to avoid on-instrument degradation at high temperatures.[23][24][25][26][27]

Q3: What is a forced degradation study and should I perform one?

A3: A forced degradation study involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light) to accelerate its degradation.[11][28][29][30] This helps to identify potential degradation products and establish the degradation pathways. Performing a forced degradation study is highly recommended to develop a robust, stability-indicating analytical method.

Q4: Which solvents are recommended for dissolving this compound?

A4: The choice of solvent depends on the intended application. For stock solutions, aprotic organic solvents such as acetonitrile or DMSO are generally preferred as they are less likely to promote pH-dependent degradation. If aqueous solutions are required for experiments, it is essential to use a buffer to maintain a stable pH, preferably in the range of 6.0-7.0.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate the expected trends.

Table 1: Hypothetical Stability of this compound in Aqueous Solution after 24 hours

Condition pH Temperature (°C) % Remaining Parent Compound Major Degradation Product(s)
Control 6.54>99%Not Detected
Basic 9.025<70%Benzaldehyde, 2-Nitropropane
Acidic 4.025>95%Minimal degradation
High Temp. 6.550~85%Benzaldehyde, 2-Nitropropane, Potential dehydration product
Light Exp. 6.525~90%Various photolytic products
Oxidative 6.525~92%Oxidized derivatives

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing

This protocol outlines a general reverse-phase HPLC method for quantifying this compound and its primary degradation product, benzaldehyde.

cluster_prep Sample Preparation cluster_hplc HPLC Conditions cluster_analysis Data Analysis Prepare Stock Solution Prepare Stock Solution Dilute to Working Concentration Dilute to Working Concentration Prepare Stock Solution->Dilute to Working Concentration Inject into HPLC Inject into HPLC Dilute to Working Concentration->Inject into HPLC Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Inject into HPLC->Column Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (e.g., 50:50 v/v) Flow Rate 1.0 mL/min Detection UV at 210 nm Integrate Peaks Integrate Peaks Detection->Integrate Peaks Calculate Concentration Calculate Concentration Integrate Peaks->Calculate Concentration Determine % Degradation Determine % Degradation Calculate Concentration->Determine % Degradation

Caption: Workflow for HPLC stability testing.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) to ensure a stable, slightly acidic pH.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Quantification: Use a calibration curve prepared with a standard of this compound.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study.

cluster_analysis Analysis Start Start Prepare Drug Solution Prepare Drug Solution Start->Prepare Drug Solution Acid Hydrolysis Acid Hydrolysis Prepare Drug Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Drug Solution->Base Hydrolysis Thermal Stress Thermal Stress Prepare Drug Solution->Thermal Stress Oxidative Stress Oxidative Stress Prepare Drug Solution->Oxidative Stress Photolytic Stress Photolytic Stress Prepare Drug Solution->Photolytic Stress Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Thermal Stress->Analyze by HPLC Oxidative Stress->Analyze by HPLC Photolytic Stress->Analyze by HPLC Identify Degradants (e.g., LC-MS) Identify Degradants (e.g., LC-MS) Analyze by HPLC->Identify Degradants (e.g., LC-MS)

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize before injection.

  • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at room temperature for a specified time. Neutralize before injection.

  • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 70 °C) in the dark.

  • Oxidative Stress: Add a small amount of 3% hydrogen peroxide to the stock solution and incubate at room temperature.

  • Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.

  • Analysis: At each time point, withdraw an aliquot, quench the reaction if necessary, and analyze by the developed stability-indicating HPLC method.

By following these guidelines and protocols, researchers can better understand and mitigate the stability challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.

References

Validation & Comparative

A Comparative Guide to Catalytic Systems for the Asymmetric Henry Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric Henry (nitroaldol) reaction is a cornerstone of stereoselective C-C bond formation in organic synthesis, providing access to valuable chiral β-nitro alcohols, which are versatile precursors for pharmaceuticals and other fine chemicals. The choice of an optimal catalytic system is paramount for achieving high yields and stereoselectivities. This guide offers an objective comparison of prominent catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various catalytic systems in the asymmetric Henry reaction between benzaldehyde and nitromethane, a widely used benchmark reaction. This allows for a direct comparison of catalyst efficacy under different conditions.

Copper-Based Catalytic Systems

Copper complexes, particularly with chiral Schiff base and bis(oxazoline) ligands, are among the most extensively studied and effective catalysts for the asymmetric Henry reaction. They offer a good balance of reactivity and enantioselectivity.

Table 1: Performance of Copper-Schiff Base Catalysts

Chiral LigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(1R,2S)-1-Amino-2-indanol derived1THF-20249998[1]
Thiophene-bis(β-amino alcohol)20EtOH25249994.6[2]
(1R,2R)-Cyclohexanediamine derived5THF25249996[3]
C1-Symmetric Aminopinane derived5i-PrOH0486576[4]

Table 2: Performance of Copper-Bis(oxazoline) Catalysts

Chiral LigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Indabox5EtOH25248581[5]
Phenyl-substituted Bis(oxazoline)10THF25248077[6]
Aza-bis(oxazoline)5THF2524>9592[7]
Fluorous Bis(oxazoline)5.5i-PrOH25229769[8]
Organocatalytic Systems

Organocatalysts, such as those based on guanidine and thiourea scaffolds, have emerged as powerful metal-free alternatives. Bifunctional organocatalysts can activate both the nucleophile and the electrophile simultaneously, leading to high efficiency and stereoselectivity.

Table 3: Performance of Organocatalysts

Catalyst TypeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Guanidine-Thiourea (Nagasawa's)10Toluene25488555[9]
Cinchona Alkaloid Thiourea10Toluene25729292[10]
Metal-Organic Frameworks (MOFs)

Chiral Metal-Organic Frameworks (MOFs) represent a promising class of heterogeneous catalysts. Their porous nature and well-defined active sites can lead to high activity, selectivity, and recyclability.

Table 4: Performance of Chiral MOF Catalysts

MOF CatalystCatalyst LoadingSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
[Cd2(Cu(salen))(DMF)3]·DMF·3H2O (reduced)5 mol% (based on Cu)MeOH45487095[11]
Cu-MOF with tertiary amine groups-Solvent-free504889 (for 4-nitrobenzaldehyde)-[11]

Experimental Protocols

Synthesis of a Representative Chiral Schiff Base Ligand

This protocol describes the synthesis of a chiral Schiff base ligand derived from (1R,2S)-(+)-cis-1-amino-2-indanol, which has shown excellent performance in the copper-catalyzed asymmetric Henry reaction.

Procedure:

  • To a solution of 3,5-di-tert-butylsalicylaldehyde (1.0 mmol) in ethanol (10 mL), add (1R,2S)-(+)-cis-1-amino-2-indanol (1.0 mmol).

  • Heat the mixture to reflux and stir for 4 hours.

  • Allow the solution to cool to room temperature, during which a yellow precipitate will form.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the chiral Schiff base ligand.[12]

General Procedure for Copper-Catalyzed Asymmetric Henry Reaction

Catalyst Preparation (in situ):

  • In a dry reaction flask, dissolve the chiral Schiff base ligand (0.055 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) in the desired solvent (e.g., THF, 1 mL).

  • Stir the mixture at room temperature for 1 hour to form the active catalyst complex.

Henry Reaction:

  • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • Add the aldehyde (1.0 mmol) to the solution.

  • Slowly add nitromethane (2.0 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature for the indicated time (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-nitro alcohol.[10]

Synthesis of Takemoto's Catalyst (A Bifunctional Thiourea Organocatalyst)

Takemoto's catalyst is a highly effective bifunctional organocatalyst. A simplified two-step synthesis is described below.

Step 1: Synthesis of the Aminothiourea Precursor

  • Condense 3,5-bis(trifluoromethyl)aniline with phenyl chlorothioformate.

  • React the resulting intermediate in situ with trans-1,2-diaminocyclohexane to yield the aminothiourea precursor.[11]

Step 2: Reductive Dimethylation

  • Subject the aminothiourea precursor to reductive dimethylation using formaldehyde and zinc powder to afford Takemoto's catalyst.[11]

General Procedure for Asymmetric Henry Reaction using a Chiral MOF

Catalyst Activation:

  • Activate the chiral MOF catalyst by heating under vacuum to remove any guest molecules from the pores.

Henry Reaction:

  • To a suspension of the activated chiral MOF (e.g., 5 mol% based on active metal sites) in the chosen solvent (or under solvent-free conditions), add the aldehyde (1.0 mmol).

  • Add nitromethane (2.0 mmol) and stir the mixture at the specified temperature for the required duration.

  • After the reaction is complete, separate the heterogeneous MOF catalyst by centrifugation or filtration.

  • Wash the catalyst with a suitable solvent and dry it for reuse.

  • Work up the filtrate as described in the homogeneous catalysis procedure to isolate the product.[11]

Visualizing the Catalytic Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental mechanism of the asymmetric Henry reaction and the proposed catalytic cycles for two distinct and highly effective catalytic systems.

G General Mechanism of the Asymmetric Henry Reaction cluster_activation Activation cluster_addition C-C Bond Formation cluster_protonation Protonation Nitroalkane Nitroalkane Nitronate Nitronate Nitroalkane->Nitronate Deprotonation Base Base Base->Nitronate Alkoxide Alkoxide Nitronate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Alkoxide Chiral Catalyst Chiral Catalyst Chiral Catalyst->Alkoxide Stereocontrol beta-Nitro Alcohol beta-Nitro Alcohol Alkoxide->beta-Nitro Alcohol Protonation Proton Source Proton Source Proton Source->beta-Nitro Alcohol

Caption: General mechanism of the base-catalyzed asymmetric Henry reaction.

G Proposed Catalytic Cycle for a Copper-Bis(oxazoline) Complex Cu-BOX [Cu(BOX)]++ Nitronate_Complex [Cu(BOX)(Nitronate)]+ Cu-BOX->Nitronate_Complex Nitromethane Deprotonation Aldehyde_Complex Aldehyde Coordination Nitronate_Complex->Aldehyde_Complex Transition_State Diastereomeric Transition State Aldehyde_Complex->Transition_State Nucleophilic Attack Product_Complex [Cu(BOX)(Alkoxide)]+ Transition_State->Product_Complex Product_Complex->Cu-BOX Protonation & Catalyst Regeneration Product β-Nitro Alcohol Product_Complex->Product

Caption: Catalytic cycle of a Cu-bis(oxazoline) complex in the Henry reaction.

G Proposed Mechanism for a Bifunctional Thiourea Organocatalyst Catalyst Thiourea-Amine Catalyst Activated_Complex Aldehyde Nitromethane Activated by Catalyst Catalyst->Activated_Complex Dual H-Bonding Activation Aldehyde Aldehyde Aldehyde->Activated_Complex:f0 Nitromethane Nitromethane Nitromethane->Activated_Complex:f1 Transition_State Stereoselective C-C Bond Formation Activated_Complex->Transition_State Product β-Nitro Alcohol Transition_State->Product Product->Catalyst Catalyst Regeneration

Caption: Dual activation mechanism of a bifunctional thiourea organocatalyst.

References

Comparative Guide to Analytical Method Validation for 2-Methyl-2-nitro-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methodologies for the validation of 2-Methyl-2-nitro-1-phenyl-1-propanol, a key intermediate in various chemical syntheses. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of this compound in research, development, and manufacturing processes. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] Key validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[2][3]

For a compound like this compound, which contains both a nitro group and a hydroxyl group on a phenylpropanol backbone, several analytical techniques could be applicable. The most common and suitable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometric detector (MS) for enhanced specificity and sensitivity.

Comparison of Analytical Methods

The choice between HPLC and GC for the analysis of this compound depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis, such as the need to quantify impurities or degradants.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile or thermally labile compounds. A reverse-phase HPLC method has been described for the similar compound 2-Methyl-2-nitro-1-propanol.[4]Suitable for volatile and thermally stable compounds. Derivatization may be required to improve volatility and thermal stability.
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Advantages Wide applicability, high resolution, and versatility in method development.High efficiency and sensitivity, especially with an MS detector.
Disadvantages Higher consumption of organic solvents.Potential for thermal degradation of the analyte.

Experimental Protocols

Below are detailed hypothetical experimental protocols for HPLC and GC methods for the analysis of this compound, based on methods for structurally similar compounds.[4][5]

High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: HPLC system with a UV-Vis or DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).[4][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (based on the phenyl chromophore).

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound in acetonitrile is prepared and serially diluted to create calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Samples are dissolved in a suitable solvent like dichloromethane. Derivatization with a silylating agent may be necessary to improve peak shape and thermal stability.

Method Validation Data

The following tables summarize the expected performance data from the validation of the hypothetical HPLC and GC-MS methods, based on typical values reported for similar analytical methods in the literature.[3][7]

Table 1: HPLC Method Validation Parameters

ParameterAcceptance CriteriaExpected Results
Specificity No interference at the retention time of the analyte.The method is specific for this compound.
Linearity (R²) ≥ 0.995> 0.998
Range Typically 80-120% of the test concentration.10-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0%Repeatability: < 1.0%, Intermediate Precision: < 2.0%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL

Table 2: GC-MS Method Validation Parameters

ParameterAcceptance CriteriaExpected Results
Specificity No interfering peaks at the retention time of the analyte and its characteristic mass fragments.The method is specific with no matrix interference.
Linearity (R²) ≥ 0.995> 0.999
Range Dependent on the expected concentration of the analyte.1-100 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.5% - 102.3%
Precision (% RSD) Repeatability: ≤ 5.0%, Intermediate Precision: ≤ 7.0%Repeatability: < 3.0%, Intermediate Precision: < 5.0%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL

Visualizations

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting A Prepare Standard and Sample Solutions B Develop HPLC Method A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Analyze Data C->H D->H E->H F->H G->H I Generate Validation Report H->I

Caption: Workflow for HPLC method validation.

Logical Relationship of Validation Parameters

Validation_Parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General center Validated Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range LOQ LOQ center->LOQ Specificity Specificity center->Specificity LOD LOD center->LOD Robustness Robustness center->Robustness

Caption: Interrelation of analytical validation parameters.

Conclusion

Both HPLC and GC-MS are viable techniques for the analytical validation of this compound. The choice of method will be dictated by the specific analytical needs, such as the required sensitivity and the nature of the sample matrix. For routine quality control where high throughput is necessary, an HPLC-UV method may be more practical. For trace-level impurity analysis or definitive identification, a GC-MS method would be superior. Proper validation of the chosen method is essential to ensure reliable and accurate results in a regulated environment.

References

A Spectroscopic Guide to the Diastereomers of 2-Methyl-2-nitro-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the erythro and threo Diastereomers

The diastereomers of 2-Methyl-2-nitro-1-phenyl-1-propanol, key intermediates in organic synthesis, present a subtle yet crucial challenge in their spectroscopic differentiation. A thorough understanding of their distinct spectral characteristics is paramount for controlling stereochemistry in synthetic pathways and for the development of novel therapeutics. This guide provides a comparative analysis of the spectroscopic properties of the erythro and threo diastereomers, supported by established experimental protocols and predictive data based on analogous structures.

Structural and Spectroscopic Overview

The erythro and threo nomenclature in acyclic systems describes the relative stereochemistry of adjacent chiral centers. In the case of this compound, these are C1 (bearing the hydroxyl and phenyl groups) and C2 (bearing the methyl and nitro groups). The different spatial arrangements of the substituents on these carbons in the erythro and threo forms lead to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

dot

diastereomers cluster_erythro erythro Diastereomer cluster_threo threo Diastereomer erythro_img erythro_img erythro_label (1R,2S) / (1S,2R) threo_img threo_img threo_label (1R,2R) / (1S,2S)

Caption: Structural representation of the erythro and threo diastereomers.

Comparative Spectroscopic Data

Spectroscopic Techniqueerythro Diastereomer (Predicted/Exemplary)threo Diastereomer (Predicted/Exemplary)Key Differentiating Features
¹H NMR
δ H1 (CH-OH)~4.9 - 5.1 ppm (d)~5.2 - 5.4 ppm (d)The H1 proton in the threo isomer is typically deshielded compared to the erythro isomer.
δ H2 (CH-NO₂)~4.5 - 4.7 ppm (q)~4.6 - 4.8 ppm (q)Minor chemical shift differences may be observed.
J (H1-H2)3 - 5 Hz7 - 9 HzThe vicinal coupling constant is the most reliable indicator, with a smaller value for the erythro isomer due to the gauche relationship of the protons in the most stable conformation, and a larger value for the threo isomer where the protons are more likely to be in an anti-periplanar arrangement.
¹³C NMR
δ C1 (CH-OH)~75 - 77 ppm~76 - 78 ppmSubtle differences in chemical shifts for the carbons of the chiral centers.
δ C2 (C-NO₂)~88 - 90 ppm~89 - 91 ppm
IR (Infrared)
ν (O-H)~3400-3500 cm⁻¹ (broad)~3400-3500 cm⁻¹ (broad)The position and shape of the O-H stretching band may show slight differences due to variations in intramolecular hydrogen bonding between the hydroxyl and nitro groups.
ν (NO₂)~1550 cm⁻¹ (asymmetric), ~1370 cm⁻¹ (symmetric)~1550 cm⁻¹ (asymmetric), ~1370 cm⁻¹ (symmetric)Minimal differences are expected in the nitro group stretching frequencies.
Mass Spectrometry (MS)
Molecular Ion (M+)m/z 195m/z 195Both diastereomers will exhibit the same molecular ion peak.
Fragmentation PatternSimilar fragmentation patterns are expected.Similar fragmentation patterns are expected.Minor differences in the relative intensities of fragment ions may be observed.

Experimental Protocols

Synthesis of this compound Diastereomers (Henry Reaction)

The synthesis is typically achieved via a diastereoselective Henry (nitroaldol) reaction between benzaldehyde and 2-nitropropane. The diastereoselectivity can be influenced by the choice of catalyst and reaction conditions.

dot

henry_reaction reagents Benzaldehyde + 2-Nitropropane base Base Catalyst (e.g., TBAF, DBU, etc.) reagents->base reaction Henry Reaction base->reaction workup Aqueous Workup (e.g., NH4Cl quench) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography (Silica Gel) extraction->purification diastereomers Separated erythro and threo Diastereomers purification->diastereomers

Caption: General workflow for the synthesis and separation of the diastereomers.

Materials:

  • Benzaldehyde

  • 2-Nitropropane

  • Base catalyst (e.g., tetrabutylammonium fluoride (TBAF), 1,8-diazabicycloundec-7-ene (DBU))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzaldehyde in the chosen anhydrous solvent, add 2-nitropropane.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base catalyst dropwise to the reaction mixture.

  • Stir the reaction for the appropriate time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the erythro and threo diastereomers.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample of each purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra and determine the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

  • Pay close attention to the multiplicity and coupling constant of the protons at the C1 and C2 positions to assign the stereochemistry.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of each diastereomer using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Identify the characteristic absorption bands for the hydroxyl (O-H) and nitro (N-O) stretching vibrations.

Mass Spectrometry (MS):

  • Obtain the mass spectrum of each diastereomer using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).

  • Determine the molecular ion peak and analyze the fragmentation pattern.

Logical Relationships in Spectroscopic Differentiation

The definitive assignment of the erythro and threo configurations relies on the interpretation of the vicinal coupling constant (³JHH) between the protons on the two chiral carbons in the ¹H NMR spectrum.

dot

nmr_logic start Acquire ¹H NMR Spectrum j_coupling Measure Vicinal Coupling Constant (³J H1-H2) start->j_coupling small_j ³J ≈ 3-5 Hz j_coupling->small_j gauche conformation large_j ³J ≈ 7-9 Hz j_coupling->large_j anti conformation erythro Assign as erythro small_j->erythro threo Assign as threo large_j->threo

Caption: Decision workflow for diastereomer assignment based on ¹H NMR coupling constants.

This guide provides a framework for the synthesis, analysis, and differentiation of the diastereomers of this compound. While direct comparative experimental data remains elusive in the surveyed literature, the principles and predictive data outlined herein offer a robust starting point for researchers in the field.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized the treatment of chronic myeloid leukemia (CML) by specifically targeting the Bcr-Abl tyrosine kinase, the product of the Philadelphia chromosome translocation.[1][2] This chimeric protein exhibits constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival.[3] Imatinib functions by competitively binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting the phosphorylation of its downstream substrates and interrupting aberrant signaling pathways.[4][5] While highly effective, the emergence of imatinib resistance, often due to point mutations in the Abl kinase domain, necessitated the development of second-generation inhibitors.[3] This guide provides a comparative overview of the biological activity of imatinib and its structurally related, second-generation counterparts, Nilotinib and Dasatinib.

Comparative Biological Activity

Nilotinib, a close analog of imatinib, and Dasatinib, a dual-specificity Abl and Src-family kinase inhibitor, were developed to overcome imatinib resistance and exhibit increased potency against the Bcr-Abl kinase.[6] The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)Reference
Imatinib c-Abl400[6]
Nilotinib c-Abl28[6]
Dasatinib c-Abl8[6]
Imatinib Bcr-Abl25-780[7][8]
Nilotinib Bcr-Abl3-30[7][9]
Dasatinib Bcr-Abl0.2-1.0[9]

Table 1: Comparative IC50 values of Imatinib, Nilotinib, and Dasatinib against c-Abl and Bcr-Abl kinases. These values highlight the significantly increased potency of the second-generation inhibitors.

Mechanism of Action: Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein activates multiple downstream signaling pathways that are crucial for neoplastic growth, including the Ras/MAPK pathway for cellular proliferation and the PI3K/AKT pathway which inhibits apoptosis.[1][10] Imatinib and its analogs inhibit the initial phosphorylation event, effectively blocking these downstream signals and inducing apoptosis in cancer cells.[1][3]

G cluster_membrane Cell Membrane Receptor BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Ras/MAPK, PI3K/AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition Imatinib Imatinib / Nilotinib / Dasatinib Imatinib->BCR_ABL Inhibition G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase Bcr-Abl Kinase Incubate Incubate at 37°C Kinase->Incubate Substrate Kinase Substrate Substrate->Incubate Inhibitor Test Inhibitor (Varying Conc.) Inhibitor->Incubate Buffer Kinase Buffer + ATP Buffer->Incubate Detect Measure Phosphorylation (e.g., ADP-Glo) Incubate->Detect Analyze Plot % Inhibition vs. [Inhibitor] Detect->Analyze IC50 Calculate IC50 Analyze->IC50

References

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 2-Methyl-2-nitro-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the safety, efficacy, and quality of chiral compounds. This guide provides a comparative overview of established analytical techniques for assessing the enantiomeric excess of 2-Methyl-2-nitro-1-phenyl-1-propanol, a chiral molecule possessing both a hydroxyl and a nitro functional group. The following sections detail the experimental protocols and present a comparative analysis of the most relevant methods.

Comparison of Analytical Techniques

The determination of enantiomeric excess for this compound can be effectively achieved through several chromatographic techniques. The choice of method often depends on factors such as available instrumentation, sample matrix, and desired throughput. Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Gas Chromatography (GC) are the most common and reliable methods.

Technique Principle Advantages Disadvantages Typical Stationary Phase
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1][2][3][4]Wide applicability, variety of available CSPs, excellent resolution and sensitivity.[1]Higher solvent consumption compared to SFC, longer run times in some cases.Polysaccharide-based (e.g., cellulose or amylose derivatives), cyclodextrin-based.[1][5]
Chiral SFC Utilizes supercritical CO2 as the primary mobile phase, offering unique selectivity and efficiency for chiral separations.[6][7]"Green" technique with reduced organic solvent usage, faster separations, and higher efficiency.[6][7]Requires specialized instrumentation, method development can be more complex.[7]Similar to HPLC, with polysaccharide and cyclofructan-based CSPs being common.[6][7]
Chiral GC Separation of volatile enantiomers or their volatile derivatives on a chiral stationary phase in the gas phase.[8]High resolution, suitable for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.Cyclodextrin derivatives coated on a capillary column.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of this compound using Chiral HPLC, Chiral SFC, and Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC)

This method relies on the separation of enantiomers on a chiral stationary phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve the best separation, for instance, a starting point could be 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, for example, 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses supercritical carbon dioxide as the main mobile phase component, offering advantages in speed and reduced solvent consumption.[6][7]

  • Instrumentation: An analytical SFC system with a back-pressure regulator and a UV detector.

  • Column: Similar to HPLC, polysaccharide-based chiral columns are widely used and effective.

  • Mobile Phase: A mixture of supercritical CO₂ and a polar co-solvent (modifier), such as methanol or ethanol. Additives like triethylamine or trifluoroacetic acid may be used to improve peak shape.[7] A typical starting gradient could be 5% to 40% methanol in CO₂.

  • Flow Rate: A flow rate of 2-4 mL/min is common.

  • Back Pressure: Typically maintained at 100-150 bar.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the co-solvent (e.g., methanol) to a concentration of about 1 mg/mL.

  • Analysis: Inject the sample and calculate the enantiomeric excess from the integrated peak areas of the separated enantiomers.

Chiral Gas Chromatography (GC)

For GC analysis, the compound may need to be derivatized to increase its volatility and thermal stability.

  • Derivatization (if necessary): The hydroxyl group of this compound can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl ether.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., β-cyclodextrin).

  • Carrier Gas: Helium or hydrogen at a constant flow or pressure.

  • Temperature Program: An oven temperature program is used to achieve separation. A starting point could be an initial temperature of 100°C, held for 1 minute, then ramped to 250°C at a rate of 10°C/min.

  • Injection: A split/splitless injector is typically used, with an injector temperature of 250°C.

  • Detection: FID or MS detection.

  • Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.

  • Analysis: Inject the sample and determine the enantiomeric excess from the peak areas in the resulting chromatogram.

Workflow for Enantiomeric Excess Determination

The following diagram illustrates a general workflow for assessing the enantiomeric excess of a chiral compound like this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Data Acquisition cluster_3 Data Analysis cluster_4 Result Prep Dissolve Sample in Appropriate Solvent HPLC Chiral HPLC Prep->HPLC Liquid Sample SFC Chiral SFC Prep->SFC Liquid Sample GC Chiral GC Prep->GC Volatile Sample or Derivatized Sample Acquire Chromatographic Separation and Detection HPLC->Acquire SFC->Acquire GC->Acquire Analyze Peak Integration and Enantiomeric Excess Calculation Acquire->Analyze Result Report Enantiomeric Excess (%) Analyze->Result

Caption: Workflow for assessing enantiomeric excess.

References

A Comparative Guide to the Synthetic Routes of 2-Methyl-2-nitro-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol, a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals, is primarily achieved through the Henry (or nitroaldol) reaction. This carbon-carbon bond-forming reaction involves the condensation of an aldehyde, in this case, benzaldehyde, with a nitroalkane, 2-nitropropane, in the presence of a catalyst. The efficiency and selectivity of this reaction are highly dependent on the chosen synthetic route, particularly the catalytic system employed. This guide provides a comparative overview of various synthetic strategies, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparison of Catalytic Systems for the Henry Reaction

The Henry reaction is a base-catalyzed transformation, and a variety of catalysts have been explored to optimize the synthesis of this compound. These can be broadly categorized into classical base catalysis, phase transfer catalysis, and asymmetric catalysis. The choice of catalyst influences key reaction parameters such as yield, reaction time, and temperature.

Table 1: Comparison of Catalytic Systems for the Henry Reaction of Benzaldehyde and Nitroalkanes

Catalyst SystemCatalystBaseSolventTemperature (°C)Time (h)Yield (%)NitroalkaneReference
Classical Base Catalysis Sodium Hydroxide (NaOH)NaOHWater/EthanolRoom Temp.-High2-NitropropaneGeneral Knowledge
Triethylamine (Et3N)Et3N-Room Temp.-Good2-NitropropaneGeneral Knowledge
Phase Transfer Catalysis Polystyrene-supported tributylammonium chloride (PsTBAC)KOHWater/THFRoom Temp.864-94Nitroethane[1]
Heterogeneous Catalysis Layered Double Hydroxides (LDHs)--905-8up to 71Nitromethane[2][3][4]
Microwave-assisted (LDHs)---0.05-0.07up to 94Nitromethane[2][3][4]
Asymmetric Catalysis Chiral [H4]salen-Cu(I) complex----High (syn-selective)Nitropropane[5][6]
Chiral Diamine-Cu(II) complex----Good (syn-selective)Nitropropane[5][6]

Note: Data for closely related reactions are included for comparative purposes where specific data for 2-nitropropane was not available. The yields and reaction conditions can vary based on the specific substrate and catalyst loading.

Experimental Workflow and Methodologies

The general workflow for the synthesis of this compound via the Henry reaction involves the slow addition of the nitroalkane to a mixture of the aldehyde and the catalyst in a suitable solvent. The reaction is typically stirred at a controlled temperature until completion. The work-up procedure usually involves quenching the reaction, extraction of the product, and purification by crystallization or chromatography.

G General Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_catalysis Catalytic System cluster_process Reaction Process cluster_product Final Product Benzaldehyde Benzaldehyde Mixing Mixing of Reactants and Catalyst Benzaldehyde->Mixing 2-Nitropropane 2-Nitropropane 2-Nitropropane->Mixing Catalyst Catalyst (e.g., NaOH, Et3N, PTC, Chiral Complex) Catalyst->Mixing Solvent Solvent (e.g., Ethanol, Water, THF) Solvent->Mixing Reaction Controlled Temperature Reaction Mixing->Reaction Stirring Workup Quenching, Extraction, and Purification Reaction->Workup Reaction Completion Product This compound Workup->Product

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Method 1: Classical Base Catalysis with Sodium Hydroxide

This method represents a straightforward and cost-effective approach to the synthesis of this compound.

Materials:

  • Benzaldehyde

  • 2-Nitropropane

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in a mixture of ethanol and water.

  • Cool the solution in an ice bath.

  • Slowly add benzaldehyde to the cooled solution with continuous stirring.

  • To this mixture, add 2-nitropropane dropwise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

The choice of a synthetic route for this compound is guided by a set of logical considerations that balance factors such as desired yield, cost, reaction time, and the need for stereochemical control.

G Decision Pathway for Selecting a Synthetic Route Start Define Synthesis Goals HighYield High Yield Required? Start->HighYield Cost Cost-Effectiveness a Priority? HighYield->Cost Yes PTC Phase Transfer Catalysis (e.g., PsTBAC) HighYield->PTC No Time Short Reaction Time Needed? Cost->Time Yes BaseCat Classical Base Catalysis (e.g., NaOH, Et3N) Cost->BaseCat No Stereo Stereochemical Control (Asymmetry) Needed? Time->Stereo Yes Microwave Microwave-Assisted Synthesis Time->Microwave No Hetero Heterogeneous Catalysis (e.g., LDHs) Stereo->Hetero No Asymmetric Asymmetric Catalysis (Chiral Metal Complexes) Stereo->Asymmetric Yes

Caption: Decision-making flowchart for selecting the optimal synthetic route.

Conclusion

The synthesis of this compound is most commonly and effectively achieved via the Henry reaction. The choice of catalyst is a critical determinant of the reaction's success. For simple, cost-effective syntheses where high yields are paramount, classical base catalysis with reagents like sodium hydroxide or triethylamine is suitable. Phase transfer catalysis offers an improvement by facilitating the reaction between immiscible reactants, often leading to higher yields and easier work-up. For rapid synthesis, microwave-assisted methods using heterogeneous catalysts like layered double hydroxides have shown significant promise in reducing reaction times. When enantiopurity of the final product is the primary goal, asymmetric catalysis using chiral metal complexes is the method of choice, although this often comes at a higher cost and requires more specialized reagents and conditions. Researchers and drug development professionals should select the synthetic route that best aligns with their specific requirements for yield, purity, cost, and stereochemical outcome.

References

evaluating the efficiency of different reducing agents for the nitro group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of reducing agent is critical, as it dictates the efficiency, selectivity, and scalability of the process. This guide provides an objective comparison of the performance of common reducing agents for the nitro group, supported by experimental data, to aid in the selection of the most appropriate method for a given synthetic challenge.

Performance Comparison of Common Reducing Agents

The efficiency of various reducing agents is often evaluated based on reaction yield, reaction time, and the mildness of the reaction conditions. The following table summarizes the performance of several widely used methods for the reduction of the model substrate, nitrobenzene, to aniline.

Reducing Agent/SystemCatalyst/AcidSolventTemperature (°C)Reaction TimeYield (%)Key AdvantagesDisadvantages
Catalytic Hydrogenation
H₂Pd/C (5-10 mol%)Ethanol/MethanolRoom Temp - 8015 s - 1 h>95High yields, clean reaction, catalyst can be recycled.[1]Requires specialized hydrogenation equipment (H₂ gas), potential for dehalogenation of aryl halides.
H₂Raney NiEthanol25 - 1001 - 4 h~90Effective for substrates with halogen substituents where dehalogenation is a concern.[2]Pyrophoric catalyst, may require higher temperatures and pressures.
Metals in Acidic Media
Fe powderHCl or Acetic AcidEthanol/WaterReflux1 - 3 h>90Inexpensive, effective, and widely used in industrial processes.[3]Stoichiometric amounts of metal required, acidic conditions may not be suitable for sensitive substrates.
SnCl₂·2H₂OHCl (catalytic)EthanolReflux1 - 3 h~90Milder than Fe/HCl, good for substrates with acid-sensitive functional groups.[4]Formation of tin-containing byproducts can complicate purification.
Metal Hydrides
NaBH₄NiCl₂·6H₂O (cat.)Methanol/WaterRoom Temp5 - 20 min>90Mild conditions, rapid reactions, does not typically reduce isolated C=C bonds.[5]Often requires a catalyst for efficient reduction of nitroarenes, can reduce other functional groups (e.g., ketones).
LiAlH₄-THF/Ether0 - Reflux1 - 6 hVariableVery powerful reducing agent, effective for aliphatic nitro compounds.[6][7]Reacts violently with water and protic solvents, can reduce many other functional groups, may produce azo compounds from nitroarenes.

Experimental Protocols

Detailed and standardized methodologies are essential for reproducible and comparable results. Below are protocols for the reduction of a generic nitroarene using some of the most common and effective reducing agents.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • Nitroarene (1.0 eq)

  • 10% Palladium on Carbon (5-10 mol% Pd)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • In a flask suitable for hydrogenation, dissolve the nitroarene in ethanol or methanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon is sufficient for lab scale) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably wetted with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by crystallization or chromatography if necessary.

Reduction using Iron powder in Acidic Medium (Fe/HCl)

Materials:

  • Nitroarene (1.0 eq)

  • Iron powder (3.0 - 5.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Ethanol/Water mixture

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the nitroarene and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated HCl or glacial acetic acid dropwise to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the iron salts.

  • Make the filtrate basic by adding a solution of sodium hydroxide or sodium carbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Reduction using Tin(II) Chloride (SnCl₂)

Materials:

  • Nitroarene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)

  • Ethanol

Procedure:

  • Dissolve the nitroarene in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add SnCl₂·2H₂O to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through celite to remove the tin salts.

  • Extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amine.

Experimental Workflow for Evaluating Reducing Agents

The following diagram illustrates a generalized workflow for the systematic evaluation and comparison of different reducing agents for a specific nitro compound.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Evaluation start Select Nitro Substrate reagents Choose Reducing Agents for Comparison (e.g., Pd/C, Fe/HCl, SnCl2) start->reagents reaction1 Perform Reduction with Agent 1 (Standardized Conditions) reaction2 Perform Reduction with Agent 2 (Standardized Conditions) reaction3 Perform Reduction with Agent 3 (Standardized Conditions) monitor Monitor Reaction Progress (TLC, GC, LC-MS) reaction1->monitor reaction2->monitor reaction3->monitor workup Work-up and Product Isolation monitor->workup characterize Characterize Product (NMR, IR, MS) workup->characterize quantify Quantify Yield and Purity characterize->quantify compare Compare Yield, Reaction Time, Selectivity, and Cost quantify->compare select Select Optimal Reducing Agent compare->select

Caption: Workflow for evaluating nitro group reducing agents.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of 2-Methyl-2-nitro-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 2-Methyl-2-nitro-1-phenyl-1-propanol based on general principles of laboratory safety and hazardous waste management. A specific Safety Data Sheet (SDS) for this exact compound was not located; therefore, procedures are derived from information on structurally related chemicals and established safety protocols. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, which supersede the guidance provided herein.

Immediate Safety and Hazard Assessment

Due to its chemical structure, containing both a nitro group and an alcohol functional group, this compound must be handled as a hazardous substance. Related nitro-alkane compounds are known to pose risks such as thermal instability and potential for explosion, especially at elevated temperatures[1]. Upon decomposition, it may release poisonous fumes, including nitrogen oxides (NOx)[1].

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH or EN 166 standards[2].

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber) inspected for integrity before use[2].

  • Body Protection: A flame-resistant lab coat and appropriate footwear are mandatory.

  • Ventilation: All handling of this chemical, including preparation for disposal, should occur within a certified chemical fume hood to avoid inhalation of any vapors[2].

Waste Disposal Protocol

Disposal of this compound must be managed through a designated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in solid waste trash bins[3].

Step-by-Step Disposal Procedure:

  • Waste Identification: This compound must be classified as hazardous chemical waste. Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, govern its disposal[4].

  • Select Appropriate Container:

    • Use a dedicated, leak-proof waste container that is chemically compatible with the substance[4]. Plastic containers are often preferred for their durability[5].

    • The container must have a secure, tightly-sealing lid to prevent leaks or the release of vapors[6].

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills[4].

  • Properly Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added[6].

    • Clearly write the full, unabbreviated chemical name: "this compound"[6].

    • Identify all associated hazards (e.g., Toxic, Reactive, Flammable)[6].

    • If part of a mixture, list all components and their approximate percentages[6].

  • Store Waste in a Designated Area:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the direct supervision of laboratory personnel[4][6].

    • Crucially, ensure waste is segregated. Store this waste away from incompatible materials, particularly heat sources, strong oxidizing agents, acids, and bases, to prevent violent reactions[6].

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor for waste pickup[5].

    • Follow all institutional procedures for scheduling a waste collection. Maintain a log of the waste container's contents to facilitate a smooth and cost-effective pickup process[3].

Summary of Disposal Requirements

The following table summarizes the key logistical and safety parameters for the disposal of this compound.

ParameterRequirementRationale
Waste Classification Hazardous Chemical WasteMust comply with EPA RCRA regulations and local laws due to potential toxicity and reactivity[4].
Approved Disposal Method Collection by licensed hazardous waste facility.Drain and trash disposal are prohibited to prevent environmental contamination and safety risks[3].
Container Type Leak-proof, chemically compatible, with a secure lid. Plastic is often preferred[4][5].To prevent spills, reactions, and exposure during accumulation and transport.
Container Labeling Must include "Hazardous Waste," full chemical name, and hazard identification[6].Ensures safe handling, proper segregation, and compliant disposal.
Storage Location Designated and labeled Satellite Accumulation Area (SAA)[5][6].To ensure waste is stored safely, securely, and in a compliant manner prior to pickup.
Chemical Segregation Store away from heat, strong acids, bases, and oxidizing agents[6].The nitro functional group can be reactive, posing a risk of fire or explosion if mixed with incompatible materials[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Classification cluster_action Actionable Steps cluster_prohibited Prohibited Actions start Begin Disposal Process for This compound classify Classify as Hazardous Chemical Waste start->classify container 1. Select Chemically Compatible Waste Container prohibit DO NOT Dispose in Sink or Trash classify->prohibit label_container 2. Affix 'Hazardous Waste' Label with Full Chemical Name & Hazards container->label_container store 3. Store in Designated Satellite Accumulation Area (SAA) label_container->store segregate 4. Segregate from Incompatible Chemicals (Heat, Oxidizers, etc.) store->segregate contact_ehs 5. Contact EHS for Professional Disposal segregate->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.